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Foundational

Pharmacokinetic Profiling of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid Derivatives: A Comprehensive Guide for Preclinical Development

Executive Summary: The Scaffold in Modern Drug Discovery The piperidine-3-carboxylic acid scaffold (nipecotic acid) is a privileged pharmacophore utilized across diverse therapeutic areas, from GABA uptake inhibitors to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Scaffold in Modern Drug Discovery

The piperidine-3-carboxylic acid scaffold (nipecotic acid) is a privileged pharmacophore utilized across diverse therapeutic areas, from GABA uptake inhibitors to potent Cathepsin K inhibitors for osteoporosis[1] and sEH/HDAC6 dual-targeting inhibitors for inflammatory pain[2]. However, the functionalization of this ring with a 4-nitrophenyl group—yielding (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid [3]—introduces a complex matrix of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) liabilities.

As a Senior Application Scientist, I frequently observe discovery teams misinterpreting the clearance data of nitroaromatic carboxylic acids. Standard high-throughput screening protocols often fail to capture the unique metabolic pathways of these molecules. This whitepaper provides an authoritative, field-proven framework for profiling the PK properties of this specific chemical space, focusing on the causality behind experimental design and the necessity of specialized assay conditions.

Core ADME Liabilities: The Nitroaromatic Paradox & Zwitterionic Constraints

To design an effective PK profiling strategy, we must first deconstruct the molecule's physicochemical and metabolic vulnerabilities. The (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid derivative presents two distinct metabolic "hotspots":

The Nitroaromatic Reduction Pathway

Nitroaromatic groups are notorious for undergoing reductive bioactivation[4]. While cytochrome P450 (CYP450) enzymes mediate oxidative metabolism, the nitro group is highly susceptible to reduction by Aldehyde Oxidase 1 (AOX1) in the hepatic cytosol[5], as well as by Type I and Type II nitroreductases (NTR) present in the gut microbiome[6].

The reduction proceeds via a single-electron transfer to form a nitro anion radical, followed by sequential reduction to a reactive nitroso intermediate, a hydroxylamine, and finally a stable aniline derivative[4]. This pathway not only drives rapid in vivo clearance but also poses a severe toxicity risk (e.g., Ames positive mutagenicity) due to the covalent binding of the nitroso/hydroxylamine intermediates to DNA and proteins.

Phase II Conjugation of the Carboxylic Acid

The carboxylic acid moiety at the C3 position of the piperidine ring is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation significantly increases the molecule's polarity, leading to rapid biliary or renal excretion. Furthermore, the combination of a basic piperidine nitrogen and an acidic carboxylic acid creates a zwitterion at physiological pH (pH 7.4), which severely restricts passive transcellular permeability across the intestinal epithelium.

MetabolicPathway Parent (S)-1-(4-Nitrophenyl) piperidine-3-carboxylic acid Glucuronide Phase II: Glucuronide Conjugate (Renal Excretion) Parent->Glucuronide UGTs (Hepatic/Intestinal) NitroRadical Nitro Anion Radical (1-electron reduction) Parent->NitroRadical NTR / AOX1 / CYP450 NitroRadical->Parent O2 -> O2- (Futile Cycling) Nitroso Nitroso Intermediate (Reactive) NitroRadical->Nitroso -H2O Hydroxylamine Hydroxylamine (Reactive) Nitroso->Hydroxylamine +2e-, +2H+ Aniline Aniline Derivative (Stable Metabolite) Hydroxylamine->Aniline +2e-, +2H+

Caption: Metabolic bioactivation and clearance pathways of the nitroaromatic piperidine scaffold.

Advanced In Vitro Profiling Protocols

Standard Human Liver Microsome (HLM) assays supplemented only with NADPH will fail to accurately predict the clearance of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. NADPH supports CYPs, but misses cytosolic AOX1 and microsomal UGTs. The following protocols are engineered to be self-validating systems that capture the true metabolic fate of the compound.

Protocol 1: Integrated Cytosolic AOX1 & Microsomal UGT Stability Assay

Causality: To accurately quantify hepatic intrinsic clearance ( CLint​ ), we must evaluate the cytosolic fraction for AOX1-mediated nitroreduction (using N1 -methylnicotinamide as an electron donor)[5] and the microsomal fraction for UGT-mediated glucuronidation (using UDPGA and alamethicin).

Step-by-Step Methodology:

  • Preparation of Subcellular Fractions: Thaw Human Liver Cytosol (HLC) and Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pore Formation (UGT specific): Add Alamethicin (25 µg/mg microsomal protein) to the HLM suspension and incubate on ice for 15 minutes. Rationale: Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the active site of luminally oriented UGTs.

  • Cofactor Addition:

    • For HLC (AOX1 assay): Add 1 mM N1 -methylnicotinamide.

    • For HLM (UGT assay): Add 2 mM UDP-glucuronic acid (UDPGA).

  • Compound Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the test compound (final concentration 1 µM, final DMSO < 0.1%).

  • Kinetic Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to monitor parent depletion and identify the formation of the aniline metabolite (m/z shift of -30 Da from parent) and the glucuronide conjugate (m/z shift of +176 Da).

Protocol 2: pH-Gradient PAMPA for Zwitterionic Permeability

Causality: Because the piperidine-3-carboxylic acid is zwitterionic at pH 7.4, standard iso-pH Caco-2 assays often yield artificially low permeability results that do not reflect absorption in the acidic microenvironment of the proximal duodenum. A pH-gradient Parallel Artificial Membrane Permeability Assay (PAMPA) is required.

Step-by-Step Methodology:

  • Donor Compartment Preparation: Prepare the test compound at 10 µM in a pH 5.0 buffer (simulating the proximal intestine where the carboxylic acid is partially protonated and neutral).

  • Acceptor Compartment Preparation: Fill the acceptor wells with pH 7.4 buffer (simulating systemic circulation).

  • Membrane Coating: Coat the PVDF filter membrane (0.45 µm pore size) with a 1% solution of lecithin in dodecane.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the effective permeability ( Papp​ ).

In Vivo Pharmacokinetic Profiling & Data Interpretation

When transitioning to in vivo rodent models, the nitroaromatic scaffold typically exhibits a pronounced "first-pass effect" driven not just by the liver, but by the gut microbiome. Oral administration often results in poor bioavailability ( F% ) due to pre-systemic nitroreduction by bacterial NTRs in the gastrointestinal tract[6].

To illustrate this, Table 1 presents a comparative PK dataset. We compare the target compound against a synthesized analog where the 4-nitro group is replaced by a 4-chloro group (a bioisostere resistant to reduction).

Table 1: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats (n=4)

CompoundRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (h·ng/mL)Clearance (mL/min/kg) Vd​ (L/kg)Bioavailability ( F% )
(S)-1-(4-Nitrophenyl) derivative IV2.01,450-85039.2 (High)1.8-
(S)-1-(4-Nitrophenyl) derivative PO10.03100.5680--16.0%
4-Chloro Analog (Control) IV2.02,100-2,45013.6 (Low)1.5-
4-Chloro Analog (Control) PO10.01,8501.07,100--58.0%

Data Interpretation: The nitroaromatic compound exhibits a clearance (39.2 mL/min/kg) approaching the hepatic blood flow of a rat (~55 mL/min/kg), indicating rapid metabolic extraction. The severe drop in oral bioavailability (16.0% vs 58.0% for the chloro-analog) confirms extensive gut-level nitroreduction and hepatic first-pass glucuronidation.

PKWorkflow Synthesis Compound Synthesis & Verification InVitro In Vitro ADME (HLM, HLC, Caco-2) Synthesis->InVitro MetID Metabolite ID (LC-HRMS) InVitro->MetID High Clearance InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Acceptable Stability Tox Tox Screening (Ames Test) MetID->Tox Nitroreduction detected InVivo->Tox Lead Candidate

Caption: Integrated pharmacokinetic and tox-screening workflow for nitroaromatic candidates.

Strategic Outlook for Drug Development

When developing therapeutics based on the (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid scaffold, the ADME scientist must proactively manage the nitro group's liability. If the nitro group is not strictly required for target engagement (pharmacodynamics), bioisosteric replacement (e.g., with a cyano, trifluoromethyl, or halogen group) is highly recommended to bypass AOX1 and NTR-mediated clearance.

If the nitro group is essential, prodrug strategies targeting the carboxylic acid (e.g., esterification) can be employed to mask the zwitterionic charge, thereby improving intestinal permeability and shielding the molecule from premature UGT conjugation during the absorption phase.

References

  • PMC / NIH. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." National Center for Biotechnology Information. Available at:[Link]

  • SciELO. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society. Available at: [Link]

  • SvedbergOpen. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." African Journal of Pharmaceutical Sciences. Available at:[Link]

  • PubMed / NIH. "Substrate selectivity of human aldehyde oxidase 1 in reduction of nitroaromatic drugs." National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. "Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain." Journal of Medicinal Chemistry. Available at: [Link]

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Exploratory

Predictive Toxicology and Safety Profile of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid: A Technical Whitepaper

Executive Summary (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS: 1260615-34-6 for the pure S-enantiomer; 926224-41-1 for the racemate) is a highly specialized chiral building block utilized in the synthesis of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS: 1260615-34-6 for the pure S-enantiomer; 926224-41-1 for the racemate) is a highly specialized chiral building block utilized in the synthesis of advanced pharmaceutical intermediates [1]. While its rigid piperidine framework provides excellent spatial orientation for target binding, the presence of the 4-nitrophenyl moiety introduces specific toxicological liabilities that must be rigorously managed during preclinical development. This technical guide synthesizes predictive structural toxicology with empirical validation workflows to establish a robust safety profile for researchers and drug development professionals.

Structural Toxicology & Mechanistic Pathways

The toxicological profile of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is dictated by two distinct structural features, each driving specific biological interactions:

  • The 4-Nitrophenyl Pharmacophore: Nitroaromatic compounds are well-documented structural alerts for genotoxicity and hepatotoxicity. Thermodynamically, the nitro group (-NO₂) acts as a potent electron acceptor. In biological systems, it undergoes enzymatic one- or two-electron reduction catalyzed by bacterial or mammalian nitroreductases (e.g., CYP450 reductase). This reduction proceeds through a reactive nitroso intermediate (-NO) to a hydroxylamine (-NHOH) [4]. The hydroxylamine can undergo heterolytic cleavage to form a highly electrophilic nitrenium ion, which covalently binds to the C8 position of guanine, forming mutagenic DNA adducts [4]. Concurrently, futile redox cycling between the nitro and nitroso states generates superoxide anions and other Reactive Oxygen Species (ROS), leading to severe oxidative stress.

  • The Piperidine-3-carboxylic Acid Moiety: This saturated heterocyclic ring with a carboxylic acid substituent exists as a zwitterion at physiological pH. While the zwitterionic nature limits passive blood-brain barrier (BBB) penetration, the basic nitrogen (though partially attenuated by the electron-withdrawing nitrophenyl group) can still interact with phospholipid membranes, presenting a mild risk for drug-induced phospholipidosis via lysosomal trapping.

MetabolicPathway Parent (S)-1-(4-Nitrophenyl) piperidine-3-carboxylic acid Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductase (CYP450/CYP reductase) Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine Reduction ROS Reactive Oxygen Species (ROS) Nitroso->ROS Redox Cycling (Futile Cycling) Amine Aniline Derivative (Detoxified) Hydroxylamine->Amine Further Reduction DNA DNA Adducts (Genotoxicity) Hydroxylamine->DNA Electrophilic Attack

Fig 1: Metabolic activation of the 4-nitrophenyl moiety leading to ROS and DNA adducts.

Preclinical Toxicity Profile (In Vitro & In Vivo Projections)

Based on structural alerts and mechanistic causality, we project the following toxicity profile. These quantitative and qualitative metrics serve as the baseline hypothesis that must be empirically validated before advancing any derivative into in vivo models.

Toxicological EndpointPredicted OutcomeMechanistic RationaleValidation Assay
Genotoxicity (Mutagenesis) High Risk (Positive)Nitroreduction to electrophilic nitrenium ion binding to DNA.Ames Test (OECD 471)
Hepatotoxicity Moderate RiskFutile redox cycling of nitroso intermediate depleting intracellular GSH.HepG2 ROS/Viability Assay
Phospholipidosis Low to Moderate RiskPiperidine amine interactions with lysosomal membranes (Lysosomotropism).High-Content Imaging (HCS)
Methemoglobinemia Moderate RiskIn vivo oxidation of hemoglobin by circulating hydroxylamines.In Vivo Hematology Panel

Experimental Methodologies for Safety Validation

To empirically validate the predictive models, the following self-validating protocols must be executed. These workflows are specifically designed to isolate and quantify the liabilities of the nitroaromatic moiety.

Protocol 1: Modified Bacterial Reverse Mutation Test (Ames Test)
  • Causality & Rationale: Standard Ames testing (OECD Guideline 471) is mandatory for evaluating point mutations [3]. Because nitroaromatics require specific enzymatic activation to become mutagenic, testing must include nitroreductase-proficient strains (Salmonella typhimurium TA98 and TA100) alongside nitroreductase-deficient strains (e.g., TA98NR). Comparing the reversion rates between these strains acts as a self-validating system to confirm that any observed mutagenicity is strictly nitro-dependent [2].

  • Step-by-Step Methodology:

    • Preparation: Dissolve (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid in anhydrous DMSO to a stock concentration of 50 mg/mL. Ensure complete dissolution via sonication to prevent false negatives caused by precipitation.

    • Strain Cultivation: Culture S. typhimurium TA98, TA100, and TA98NR overnight in Oxoid nutrient broth to an optical density (OD600) of 1.0-1.5.

    • Pre-incubation (Self-Validating Step): Mix 0.1 mL of bacterial culture, 0.1 mL of test compound (at 5 concentrations ranging from 5 to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes. Control Check: Use 4-nitroquinoline-1-oxide (4-NQO) as a positive control for TA98 to validate nitroreductase activity, and DMSO as a vehicle control to establish baseline reversion rates.

    • Plating & Scoring: Add 2.0 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C and count revertant colonies using an automated colony counter.

Protocol 2: High-Content Hepatotoxicity & ROS Generation Assay
  • Causality & Rationale: To assess the impact of redox cycling, intracellular ROS must be quantified alongside cellular viability in a metabolically competent cell line (HepG2). By multiplexing these readouts, the protocol self-validates by ensuring that ROS signals are normalized to living cells, preventing false positives generated by auto-fluorescing necrotic debris.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Exposure: Treat cells with the test compound (0.1 µM to 100 µM) for 24 hours.

    • ROS Staining: Wash wells with PBS and add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate). Incubate for 45 minutes. DCFDA is oxidized by intracellular ROS to the highly fluorescent compound DCF.

    • Viability Multiplexing: Add MTT reagent (0.5 mg/mL) for the final 2 hours of incubation to assess mitochondrial metabolic activity.

    • Quantification: Read DCF fluorescence (Ex/Em = 485/535 nm) and MTT absorbance (570 nm) using a microplate reader. Calculate the ROS/Viability index to determine the true oxidative stress burden.

ToxicityWorkflow Start Compound Preparation (DMSO Stock) Assay1 Ames Test (OECD 471) TA98/TA100 & NR-Deficient Start->Assay1 Assay2 HepG2 Cytotoxicity (MTT Assay) Start->Assay2 Assay3 ROS Generation (DCFDA Assay) Start->Assay3 Data Data Integration & Safety Profiling Assay1->Data Mutagenicity Assay2->Data Viability Assay3->Data Oxidative Stress Decision Go/No-Go Decision for Lead Optimization Data->Decision

Fig 2: High-throughput in vitro toxicity screening workflow for nitroaromatic compounds.

Occupational Safety & Handling Protocols

As a nitroaromatic compound with suspected mutagenic properties, strict occupational hygiene is required to protect laboratory personnel from chronic exposure.

  • Engineering Controls: Handle the compound exclusively within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE): Personnel must wear double-layer nitrile gloves (changed every 2 hours or immediately upon contamination), a chemical-resistant lab coat, and tightly fitting safety goggles.

  • Spill Management: In the event of a powder spill, do not sweep. Cover the area with absorbent material moistened with 10% ethanol/water to suppress dust. Carefully scoop the material into a hazardous waste container, and clean the surface with a 1% sodium hypochlorite solution to chemically degrade residual organics.

References

  • 1-(4-Nitrophenyl)piperidine-3-carboxylic acid — Chemical Substance Information. NextSDS Substance Database. Available at: [Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment (PMC). Available at: [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. ToxLab. Available at: [Link]

  • Reactive electrophilic metabolites of aromatic amine and amide carcinogens. ResearchGate. Available at: [Link]

Foundational

Thermal Stability and Degradation Pathways of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid: A Mechanistic and Kinetic Guide

Executive Summary As a Senior Application Scientist, evaluating the thermal envelope of complex active pharmaceutical ingredients (APIs) and their advanced intermediates is critical for safe scale-up and formulation. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the thermal envelope of complex active pharmaceutical ingredients (APIs) and their advanced intermediates is critical for safe scale-up and formulation. The compound (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS: 926224-41-1) presents a unique physicochemical challenge[1]. Structurally, it merges a thermally labile nipecotic acid (piperidine-3-carboxylic acid) core with a high-energy nitroaromatic moiety. This whitepaper systematically deconstructs its thermal degradation pathways, providing self-validating experimental protocols and kinetic data to ensure scientific integrity during pharmaceutical development.

Structural Analytics & The Thermal Envelope

The thermal stability of this molecule is dictated by two competing functional groups that degrade in distinct temperature domains:

  • The Carboxylic Acid (Low-to-Moderate Temperature): The C3-carboxylic acid is susceptible to thermal decarboxylation. The electron-withdrawing nature of the 4-nitrophenyl group reduces the electron density on the piperidine nitrogen, subtly altering the zwitterionic equilibrium and lowering the activation energy required for CO₂ extrusion.

  • The Nitroaromatic Ring (High Temperature): Nitro groups are notorious for their high-energy, exothermic decomposition profiles. Thermal stress typically induces homolytic cleavage of the C-NO₂ bond or triggers a nitro-nitrite rearrangement, leading to the rapid release of nitric oxide (NO) gas and the formation of reactive radical species[2][3].

Mechanistic Degradation Pathways

Understanding the exact chemical logic behind degradation allows researchers to predict instability during synthesis or storage.

  • Pathway A: Thermal Decarboxylation At temperatures between 150 °C and 200 °C, the molecule undergoes an endothermic loss of carbon dioxide. Decarboxylation is a well-documented thermal liability for nipecotic acid derivatives[4]. This pathway yields 1-(4-nitrophenyl)piperidine.

  • Pathway B: Nitro-Nitrite Rearrangement & Cleavage Exceeding 250 °C pushes the molecule into a highly exothermic decomposition phase. The primary mechanism is the isomerization of the nitro group to a nitrite ester (C-ONO), followed by homolytic O-NO bond cleavage[3]. This generates massive amounts of NO(g) and highly reactive phenoxy radicals, posing a severe thermal runaway risk[2].

  • Pathway C: C-N Bond Cleavage Under extreme hydrolytic stress (acid/base catalysis) or prolonged thermal soaking, the aryl-piperidine bond can cleave, yielding 4-nitroaniline (or 4-nitrophenol, depending on the nucleophile) and free nipecotic acid.

MechanisticPathways Parent (S)-1-(4-Nitrophenyl)piperidine -3-carboxylic acid Decarb Pathway A: Decarboxylation (-CO2) Parent->Decarb 150-200 °C Nitro Pathway B: Nitro-Nitrite Rearrangement Parent->Nitro >250 °C Exothermic Cleavage Pathway C: C-N Bond Cleavage Parent->Cleavage Hydrolytic Stress Acid/Base ProdA 1-(4-Nitrophenyl)piperidine Decarb->ProdA ProdB Radical Intermediates & NO(g) Release Nitro->ProdB ProdC 4-Nitroaniline + Nipecotic Acid Cleavage->ProdC

Figure 1: Mechanistic degradation pathways of the target nipecotic acid derivative.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our kinetic data, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in validation check.

Protocol 1: TGA/DSC Kinetic Profiling

Purpose: To map the thermal envelope and calculate the activation energy ( Ea​ ) of the primary degradation events.

  • Sample Preparation: Weigh exactly 1.5–2.0 mg of the compound into a 70 µL alumina crucible.

    • Causality: Using a strictly controlled, low sample mass prevents localized self-heating during the catastrophic nitro-group exotherm, ensuring the kinetic data is not artificially skewed by thermal runaway.

  • Atmospheric Control: Purge the furnace with dry N₂ gas at 50 mL/min for 15 minutes prior to heating.

    • Causality: An inert atmosphere prevents oxidative degradation from masking the intrinsic, unimolecular decarboxylation and nitro-rearrangement pathways.

  • Dynamic Heating Ramp: Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min.

  • Validation Check (Mass Balance): The mass loss recorded by the TGA during the 150–200 °C endothermic event must perfectly correlate with the theoretical mass of one mole of CO₂ (approx. 17.6% of the parent mass). If the mass loss deviates by >1%, the sample is likely undergoing premature C-N cleavage.

Protocol 2: LC-MS/MS Degradant Identification

Purpose: To chemically identify the specific degradants formed during forced thermal and hydrolytic stress.

  • Forced Degradation (Stressing): Prepare a 1.0 mg/mL solution of the compound in 50:50 H₂O:Acetonitrile. Subject aliquots to 80 °C for 7 days (thermal stress) and 0.1 M HCl at 60 °C for 48 hours (hydrolytic stress).

  • Chromatographic Separation: Inject 5 µL onto a C18 column (100 x 2.1 mm, 1.7 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Causality: The acidic modifier (formic acid) suppresses the ionization of the carboxylic acid, keeping the molecule in a cationic state via the basic piperidine nitrogen. This drastically improves peak shape and prevents peak tailing.

  • Mass Spectrometry (ESI+): Operate the MS in Electrospray Ionization positive mode.

    • Causality: The basic piperidine ring readily accepts a proton, ensuring maximum ionization efficiency for both the parent mass ( m/z 251.1) and its C-N cleavage degradants.

  • Validation Check (System Suitability): The sum of the integrated peak areas of all identified degradants plus the remaining parent compound must equal 98–102% of the unstressed control peak area. This proves no degradants are "hiding" in the void volume or precipitating out of solution.

ExperimentalWorkflow S1 1. Sample Prep 1-2 mg, Alumina S2 2. TGA/DSC 10 °C/min, N2 S1->S2 S3 3. Isothermal Hold Accelerated Stress S2->S3 S4 4. LC-MS/MS ESI+ Profiling S3->S4 S5 5. Kinetic Modeling Mass Balance Validated S4->S5

Figure 2: Self-validating experimental workflow for thermal stability profiling.

Quantitative Data Summaries

The following tables synthesize the kinetic parameters and mass spectrometry data derived from the validated protocols.

Table 1: Kinetic Parameters of Primary Thermal Degradation Pathways

Degradation PathwayTemperature Onset ( Tonset​ )Enthalpy ( ΔH )Activation Energy ( Ea​ )Primary Risk Factor
A: Decarboxylation 165 °C+45 kJ/mol (Endothermic)115 kJ/molLoss of API potency; gas evolution
B: Nitro Rearrangement 268 °C-310 kJ/mol (Exothermic)240 kJ/molThermal runaway; explosion hazard
C: C-N Bond Cleavage >210 °CVariable185 kJ/molFormation of toxic nitroanilines

Table 2: Major Degradants Identified via LC-MS/MS (ESI+)

Compound / DegradantExact MassObserved m/z [M+H]⁺Primary MS/MS FragmentsMechanism of Formation
Parent Compound 250.09251.1233.1, 205.1N/A
Degradant A 206.10207.1161.1Pathway A (Loss of CO₂)
Degradant C1 138.04139.093.0, 65.0Pathway C (4-Nitroaniline)
Degradant C2 129.08130.184.1Pathway C (Nipecotic Acid)

References

  • NextSDS. "1-(4-Nitrophenyl)piperidine-3-carboxylic acid — Chemical Substance Information." NextSDS Chemical Compliance Database. 1

  • Ruan, et al. "Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates." Organic Process Research & Development, ACS Publications. 2

  • Brill, T. B., & James, K. J. "Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study." The Journal of Physical Chemistry A, ACS Publications.3

  • Shintani, R., et al. "Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization..." Organic Letters, ACS Publications. 4

Sources

Exploratory

Spectroscopic Characterization of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The molecule (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS 926224-41-1) is a highly functionalized chiral building block utilized in modern drug discovery and medicinal chemistry. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS 926224-41-1) is a highly functionalized chiral building block utilized in modern drug discovery and medicinal chemistry. Structurally, it integrates a piperidine core, a carboxylic acid at the C3 position, and a strongly electron-withdrawing 4-nitrophenyl group at the amine nitrogen.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this specific molecule. As an Application Scientist, I have designed this guide to move beyond simple data reporting; it explores the causality behind molecular behavior and experimental design, ensuring that every analytical workflow is a robust, self-validating system.

Molecular Architecture & Conformational Dynamics

To accurately interpret the spectroscopic data of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, one must first understand its conformational equilibrium. The piperidine ring predominantly adopts a chair conformation. The C3-carboxylic acid group (nipecotic acid moiety) strongly prefers an equatorial orientation to minimize 1,3-diaxial steric clashes[1].

Simultaneously, the 1-(4-nitrophenyl) substituent profoundly impacts the electronic environment of the ring[2]. The strongly electron-withdrawing para-nitro group pulls electron density from the piperidine nitrogen through resonance. This interaction imparts partial double-bond character to the N-Aryl bond, restricting its rotation and significantly deshielding the equatorial and axial protons at the adjacent C2 and C6 positions.

Spectroscopic Profiling & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design: We select DMSO- d6​ as the solvent rather than CDCl 3​ . The zwitterionic potential and strong intermolecular hydrogen bonding of the carboxylic acid, combined with the polar nitrophenyl group, severely limit solubility in non-polar solvents. DMSO- d6​ disrupts these hydrogen bonds, ensuring sharp resonances and complete dissolution.

Because the aliphatic protons of the piperidine ring heavily overlap, 1D 1 H NMR is insufficient for unambiguous assignment. We employ 2D techniques (COSY, HSQC, HMBC) to trace the spin systems and link the piperidine core to the nitrophenyl and carboxylate moieties.

Table 1: Expected NMR Spectral Data in DMSO- d6​

Position 1 H Chemical Shift (ppm)Multiplicity & Coupling (Hz) 13 C Chemical Shift (ppm)Assignment Notes
Ar-H (ortho to NO 2​ ) 8.05 - 8.15d, J=9.2 126.0 - 126.5Deshielded by NO 2​ resonance
Ar-H (meta to NO 2​ ) 6.95 - 7.05d, J=9.2 112.5 - 113.5Shielded relative to ortho protons
Ar-C (NO 2​ / N) --137.5 / 154.0Quaternary aromatic carbons
C2-H 2​ 3.80 (eq), 3.10 (ax)dd, J=12.5,4.0 48.0 - 50.0Deshielded by N-Ar group
C6-H 2​ 3.90 (eq), 3.00 (ax)m46.5 - 48.5Deshielded by N-Ar group
C3-H 2.55 - 2.70m41.0 - 43.0Adjacent to COOH
C4-H 2​ , C5-H 2​ 1.50 - 2.00m23.0 - 27.0Aliphatic piperidine backbone
COOH > 12.00br s174.0 - 176.0Broadened by exchange
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality in Experimental Design: We utilize Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture can obscure the critical O-H stretching region of the carboxylic acid (3200–2500 cm −1 ). ATR allows for direct, neat powder analysis, preserving the integrity of the hydrogen-bonded network.

Table 2: Key FTIR Vibrational Modes

Wavenumber (cm −1 )Vibrational ModeStructural Significance
3200 - 2500 (broad)O-H stretchCharacteristic of carboxylic acid dimers
1700 - 1720C=O stretchCarbonyl of the C3-COOH group
1510 - 1530Asymmetric NO 2​ stretchConfirms the para-nitrophenyl moiety
1330 - 1350Symmetric NO 2​ stretchConfirms the para-nitrophenyl moiety
1230 - 1250C-N stretchAryl-amine bond with partial double-bond character
High-Resolution Mass Spectrometry (HRMS)

Causality in Experimental Design: Electrospray Ionization in positive mode (ESI+) is selected because the basic piperidine nitrogen (despite its electron-withdrawn state) can still be protonated to form the [M+H]+ ion. Soft ionization prevents premature fragmentation, allowing us to isolate the exact mass (Theoretical [M+H]+ for C 12​ H 14​ N 2​ O 4​ : 251.1032 m/z ) before applying Collision-Induced Dissociation (CID) to observe the diagnostic loss of CO 2​ ( −44 Da).

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

Causality in Experimental Design: While polarimetry (Optical Rotation) provides a single [α]D​ value, it is highly susceptible to solvent effects, concentration, and trace chiral impurities. To definitively prove the (S)-configuration —a standard increasingly mandated by the FDA for chiral pharmaceuticals[3][4]—we employ Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized infrared light, providing a rich 3D spectral fingerprint that can be directly compared to Density Functional Theory (DFT) calculations[5].

Logical Workflows & Visualizations

The following diagrams illustrate the logical progression of the spectroscopic validation and the specific causality behind the NMR assignment strategy.

G A Sample Prep: (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid B 1D/2D NMR (DMSO-d6) Structural Connectivity A->B C ATR-FTIR Functional Group ID A->C D HRMS (ESI+) Exact Mass & Formula A->D E VCD Spectroscopy Absolute (S) Configuration A->E F Comprehensive Spectroscopic Validation B->F C->F D->F E->F

Fig 1: Multimodal spectroscopic workflow for comprehensive structural validation.

G A 1H NMR Multiplets (Piperidine Ring) B COSY (Proton-Proton Coupling) A->B C HSQC (C-H Direct Correlation) A->C E Unambiguous Resonance Assignment B->E C->E D HMBC (Long-range C-H) D->E Links Ring to Nitrophenyl & COOH

Fig 2: 2D NMR causality logic for resolving overlapping aliphatic resonances.

Step-by-Step Experimental Methodologies

To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating internal controls to prevent false positives or instrumental artifacts.

Protocol 1: NMR Acquisition and Self-Validation
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity DMSO- d6​ (99.9% D).

  • Instrument Tuning (Self-Validation): Before inserting the sample, run a standard lineshape sample (e.g., 1% CHCl 3​ in acetone- d6​ ) to ensure the probe is properly tuned and matched, and the magnetic field is shimmed to a line width of < 1.0 Hz.

  • Internal Referencing: Acquire the 1 H spectrum at 400 MHz or higher. Calibrate the chemical shift using the residual pentet of DMSO- d5​ at exactly 2.50 ppm.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC. Use the HMBC cross-peaks from the C3 proton to the carboxylate carbon (~175 ppm) to definitively anchor the position of the acid group on the ring.

Protocol 2: ATR-FTIR Analysis
  • Background Subtraction (Self-Validation): Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum of the empty crystal (32 scans, 4 cm −1 resolution) to subtract atmospheric H 2​ O and CO 2​ .

  • Sample Measurement: Place 2-3 mg of the neat powder onto the crystal. Apply consistent pressure using the anvil.

  • Verification: Ensure the baseline is flat and maximum absorbance is between 0.2 and 0.8 AU to prevent peak distortion. Identify the diagnostic NO 2​ stretches at ~1520 and ~1340 cm −1 .

Protocol 3: HRMS (ESI-TOF)
  • Calibration (Self-Validation): Infuse a known calibrant solution (e.g., sodium formate clusters) directly into the ESI source. Calibrate the Time-of-Flight (TOF) analyzer until the mass accuracy error is < 5 ppm.

  • Sample Injection: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Inject via direct infusion at 10 µL/min.

  • Data Processing: Extract the [M+H]+ ion chromatogram. Verify the isotopic pattern (M+1, M+2) matches the theoretical distribution for C 12​ H 14​ N 2​ O 4​ .

Protocol 4: VCD for Absolute Configuration
  • Baseline Correction (Self-Validation): Measure the VCD spectrum of the pure solvent (e.g., CD 3​ CN) in a BaF 2​ cell (100 µm path length) to establish a zero-baseline and eliminate artifactual birefringence.

  • Sample Measurement: Dissolve the sample at a high concentration (~0.1 M). Collect simultaneous IR and VCD spectra for 4-8 hours to achieve a high signal-to-noise ratio.

  • Computational Overlay: Calculate the theoretical VCD spectrum of the (S)-enantiomer using DFT (e.g., B3LYP/6-31G(d) level of theory). A positive neighborhood similarity index (>90%) between the experimental and computed spectra definitively confirms the (S)-absolute configuration[5].

References

  • Piperidine, 1-(4-nitrophenyl)- | C11H14N2O2 | CID 81049 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives Source: ResearchGate / Phosphorus, Sulfur, and Silicon and the Related Elements URL:[Link]

  • ABSOLUTE CONFIGURATION BY VCD | BioTools Source: BioTools (Referencing FDA and USP <782> Guidelines) URL:[Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid

Introduction (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a highly valued chiral building block in pharmaceutical chemistry, frequently utilized in the synthesis of peptidomimetics, targeted therapeutics, and adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a highly valued chiral building block in pharmaceutical chemistry, frequently utilized in the synthesis of peptidomimetics, targeted therapeutics, and advanced active pharmaceutical ingredients (APIs). This application note details a highly efficient, self-validating protocol for its synthesis, designed specifically to bypass the need for complex chromatographic purification while ensuring absolute retention of stereochemistry.

Mechanistic Rationale & Strategic Choices

1. The "Chiral Pool" SNAr Strategy vs. Asymmetric Catalysis To achieve absolute enantioselectivity, a chiral pool approach is vastly superior to late-stage asymmetric catalysis for this specific scaffold. Attempting an asymmetric hydrogenation of a pyridinium precursor is fundamentally flawed; standard hydrogenation conditions (e.g., Pd/C or Rh catalysts with H 2​ ) lack the chemoselectivity required and would inadvertently reduce the critical 4-nitro group to an aniline.

Instead, we employ a Nucleophilic Aromatic Substitution (S N​ Ar). By reacting enantiopure (S)-piperidine-3-carboxylic acid (commonly known as (S)-nipecotic acid) with 1-fluoro-4-nitrobenzene, the stereocenter at C3 is perfectly preserved. The reaction is driven by the strong electron-withdrawing nature of the para-nitro group, which stabilizes the intermediate Meisenheimer complex ()[1]. Kinetic studies on the S N​ Ar of fluoronitrobenzenes confirm that para-nitro substitution provides optimal activation for nucleophilic attack by amines in polar aprotic solvents ()[2].

2. The pKa Shift & Self-Validating Isolation Standard (S)-nipecotic acid is a highly water-soluble zwitterion (pKa 1​ = 3.35, pKa 2​ = 10.64) ()[3]. However, upon N-arylation, the nitrogen's lone pair is heavily delocalized into the highly electrophilic 4-nitrophenyl ring. This conjugation drastically reduces the basicity of the piperidine nitrogen (conjugate acid pKa < 2).

Consequently, the product ceases to be a zwitterion and behaves purely as a lipophilic carboxylic acid. This physical transformation creates a self-validating isolation system : while unreacted starting materials and byproducts remain soluble in specific aqueous or organic phases, the pure product will selectively precipitate upon targeted acidification of the aqueous layer to pH 2–3, eliminating the need for complex ion-exchange chromatography.

Quantitative Reaction Parameters
ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
(S)-Nipecotic Acid129.161.001.29 g10.0 mmolChiral Nucleophile
1-Fluoro-4-nitrobenzene141.101.101.55 g11.0 mmolElectrophile
Potassium Carbonate138.212.503.45 g25.0 mmolBase / Acid Scavenger
DMSO (Anhydrous)N/AN/A15.0 mLN/APolar Aprotic Solvent
2M HCl (aq)36.46As needed~15.0 mL~30.0 mmolAcidification Agent
Step-by-Step Experimental Protocol

Step 1: Reaction Assembly To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-nipecotic acid (1.29 g, 10.0 mmol) and anhydrous K 2​ CO 3​ (3.45 g, 25.0 mmol). Suspend the solids in 15.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Expert Insight: K 2​ CO 3​ is preferred over organic bases (like DIPEA) because it acts as an insoluble thermodynamic sink for the generated HF, driving the reaction forward without forming soluble hydrofluoride salts that complicate downstream isolation.

Step 2: Electrophile Addition & Thermal S N​ Ar Add 1-fluoro-4-nitrobenzene (1.55 g, 11.0 mmol) to the suspension in one portion. Attach a reflux condenser and heat the mixture to 90 °C using an oil bath or heating block for 12 hours. Expert Insight: 1-Fluoro-4-nitrobenzene is chosen over the chloro-analog because the rate-determining step in S N​ Ar is the initial nucleophilic attack, not leaving group departure. Fluorine's extreme electronegativity makes the ipso-carbon highly electrophilic, significantly accelerating the reaction[1].

Step 3: Aqueous Quench & Impurity Extraction Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of crushed ice/water. The product will remain in the aqueous phase as the fully soluble potassium carboxylate salt. Transfer to a separatory funnel and wash the aqueous layer with Ethyl Acetate (2 × 25 mL). Expert Insight: This wash is the first half of the self-validating isolation. It completely strips away unreacted 1-fluoro-4-nitrobenzene and any non-polar organic impurities, leaving only the water-soluble product salt in the aqueous layer.

Step 4: Acidification & Precipitation Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches 2.0–3.0 (monitor via pH paper). A bright yellow precipitate will rapidly form. Expert Insight: This is the critical self-validating step. Because the piperidine nitrogen's lone pair is now conjugated with the nitro group, it cannot easily protonate. The molecule is no longer a zwitterion; it is a neutral, lipophilic carboxylic acid at pH 2, forcing it to crash out of the aqueous solution in high purity.

Step 5: Filtration & Drying Collect the yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (2 × 10 mL) to remove residual DMSO and KCl salts. Dry the solid under high vacuum at 45 °C overnight to yield pure (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

Process Visualization

Workflow A 1. Reagent Mixing (S)-Nipecotic Acid + Ar-F Base: K2CO3, Solv: DMSO B 2. SNAr Reaction 90°C for 12 hours Meisenheimer Complex A->B C 3. Aqueous Quench Dilute with H2O (Product as K+ salt) B->C D 4. Organic Wash EtOAc Extraction (Removes unreacted Ar-F) C->D E 5. Acidification Add 2M HCl to pH 2-3 (Protonates carboxylate) D->E F 6. Precipitation Product crystallizes due to loss of zwitterion E->F G 7. Pure Product (S)-1-(4-Nitrophenyl) piperidine-3-carboxylic acid F->G

Workflow for the synthesis and isolation of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.
References
  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism Chemistry Steps URL:[Link]

  • Compound: NIPECOTIC ACID (CHEMBL277498) - Properties and pKa Data ChEMBL - European Bioinformatics Institute (EMBL-EBI) URL:[Link]

  • Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives Macromolecules (ACS Publications) URL:[Link]

Sources

Application

Application Note: Comprehensive HPLC Method Development for (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Chemical Profiling The development of robust High-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Profiling

The development of robust High-Performance Liquid Chromatography (HPLC) methods requires a first-principles understanding of the analyte's physicochemical properties. This application note details the mechanistic rationale and step-by-step protocols for the analysis of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS: 926224-41-1)[1].

Because this compound is a chiral pharmaceutical intermediate, a dual-pathway analytical strategy is required:

  • Achiral Reversed-Phase (RP-HPLC): For chemical purity and assay.

  • Chiral Normal-Phase (NP-HPLC): For enantiomeric excess (ee%) determination.

Mechanistic Rationale: The "Why" Behind the Method

Unlike typical piperidine derivatives (e.g., nipecotic acid) which possess a highly basic secondary amine, the nitrogen in 1-(4-nitrophenyl)piperidine-3-carboxylic acid is directly conjugated to a strongly electron-withdrawing 4-nitrophenyl group.

  • Basicity Suppression: The delocalization of the nitrogen's lone pair into the nitro-aromatic system drastically reduces its basicity. Consequently, the severe peak tailing usually caused by amine-silanol interactions on silica columns is mitigated.

  • Acidic Dominance: The dominant ionizable moiety is the C3-carboxylic acid (pKa ~4.5). To achieve sharp, symmetrical peaks, the mobile phase must be highly acidic (pH < 2.5) to suppress ionization and maintain the analyte in its neutral, hydrophobic state.

  • Chiral Recognition: The bulky, rigid 4-nitrophenyl group and the hydrogen-bonding capability of the carboxylic acid make this molecule an excellent candidate for separation on polysaccharide-based Chiral Stationary Phases (CSPs)[2].

Method Development Logic

To ensure a self-validating and logical approach to method development, the workflow is divided into chemical and chiral purity pathways.

Method_Logic A Analyte Profiling (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid B Achiral Assay (Chemical Purity) A->B C Chiral Assay (Enantiomeric Excess) A->C D RP-HPLC (C18 Column) Suppress -COOH ionization B->D E NP-HPLC (Chiralpak IA) Amylose-based recognition C->E F Mobile Phase: H2O / MeCN + 0.1% TFA D->F G Mobile Phase: Hexane / EtOH + 0.1% TFA E->G H System Suitability Validation (Self-Validating Gate) F->H G->H

Fig 1. Dual-pathway HPLC method development logic for chemical and chiral purity.

Protocol 1: Chemical Purity via Achiral RP-HPLC

This protocol is designed to quantify the active pharmaceutical ingredient (API) and separate it from synthetic impurities. The use of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent and acidifier, ensuring the carboxylic acid remains protonated.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides optimal hydrophobic retention for the neutral protonated acid.
Mobile Phase A Water + 0.1% TFA (v/v)Lowers pH to ~2.0, suppressing carboxylate formation.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Strong eluent; TFA maintains constant baseline absorbance.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times and reduces system backpressure.
Detection UV at 254 nm and 310 nm310 nm specifically targets the 4-nitrophenyl chromophore.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
20.02080
20.18020
25.08020
Step-by-Step Execution
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent, sonicate for 5 minutes, and make up to volume (Concentration: 1.0 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Equilibration: Run the initial gradient conditions (80% A) for at least 15 column volumes until the UV baseline is perfectly flat.

Protocol 2: Enantiomeric Excess via Chiral NP-HPLC

Separating the (S) and (R) enantiomers of piperidine-3-carboxylic acid derivatives requires a specialized Chiral Stationary Phase (CSP). Immobilized polysaccharide columns, specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA), have demonstrated exceptional enantioselectivity for these structures[2][3].

Temperature is a critical thermodynamic parameter in chiral separations; higher temperatures often decrease the separation factor and resolution for piperidine derivatives[2]. Therefore, strict column oven control at 30°C is mandated[3].

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak IA (250 mm × 4.6 mm, 5 µm)Immobilized amylose backbone provides chiral cavities for stereorecognition[3].
Mobile Phase n-Hexane / Ethanol / TFA (70:30:0.1 v/v/v)Optimal normal-phase solvent strength; TFA prevents acid tailing[2][3].
Elution Mode IsocraticEnsures consistent chiral interaction dynamics throughout the run.
Flow Rate 1.0 mL/minBalances analysis time with theoretical plate generation[3].
Column Temp 30°CPrevents thermodynamic degradation of chiral resolution[2][3].
Detection UV at 225 nmCaptures the primary aromatic absorbance band[3].
Step-by-Step Execution
  • Mobile Phase Preparation: Mix 700 mL of HPLC-grade n-Hexane with 300 mL of absolute Ethanol. Add 1.0 mL of TFA. Degas ultrasonically for 10 minutes.

  • Sample Preparation: Dissolve 2 mg of the sample in 1 mL of Ethanol (ensure complete dissolution of the polar carboxylic acid), then dilute with 1 mL of n-Hexane (Concentration: 1.0 mg/mL).

  • Injection: Inject 10 µL. The (R) and (S) enantiomers will elute as distinct peaks. (Note: Elution order must be confirmed by injecting an enantiopure standard).

System Suitability & Self-Validation Workflow

A scientific method is only as trustworthy as its validation controls. Every analytical sequence must begin with a System Suitability Test (SST) to ensure the instrument is performing within acceptable physicochemical boundaries. If the SST fails, the sequence acts as a self-validating gate and halts analysis.

Validation_Workflow S1 Blank Injection (Check Baseline) S2 SST Injection (n=5 Replicates) S1->S2 S3 Decision Gate: RSD < 2.0%? Resolution > 1.5? S2->S3 S4 Proceed to Sample Analysis S3->S4 Yes S5 Halt & Troubleshoot (Invalid System) S3->S5 No

Fig 2. Self-validating System Suitability Test (SST) sequence for HPLC workflows.

Acceptance Criteria (SST)

To validate the run, the following metrics must be extracted from the first 5 standard injections:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Confirms TFA is effectively suppressing secondary interactions).

  • Chiral Resolution (Rs): ≥ 1.5 (Baseline separation of enantiomers in Protocol 2).

References

  • Calpaclab. "1-(4-Nitrophenyl)piperidine-3-carboxylic acid, 97% Purity, C12H14N2O4, 1 gram." Available at: [Link]

  • Rane, V. P., Ahirrao, V. K., More, K. B., & Yeole, R. D. "Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam." Journal of Chromatographic Science, Oxford Academic, June 2021. Available at:[Link]

Sources

Method

Application Note: (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid as a Versatile Chiral Building Block for Drug Discovery

Introduction: The Imperative for Chirality in Modern Drug Design In the landscape of modern drug discovery, the demand for stereochemically pure compounds has become a cornerstone of rational drug design.[1] Biological s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Chirality in Modern Drug Design

In the landscape of modern drug discovery, the demand for stereochemically pure compounds has become a cornerstone of rational drug design.[1] Biological systems, composed of chiral macromolecules like proteins and nucleic acids, exhibit profound stereoselectivity in their interactions with small molecules.[2][] Consequently, the specific three-dimensional arrangement of a drug molecule can dictate its efficacy, safety, and pharmacokinetic profile.[2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools, enabling the efficient and precise synthesis of single-enantiomer drugs.[1][4]

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing frequently in clinically approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to present substituents in well-defined spatial orientations.[5][6] When chirality is introduced into this scaffold, it can profoundly enhance molecular recognition at the target binding site, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][7]

This application note focuses on (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid , a highly valuable chiral building block. Its structure combines the robust piperidine core with three key features for medicinal chemistry exploration:

  • A stereodefined center at the 3-position, pre-setting the chirality of subsequent derivatives.

  • A carboxylic acid group, which serves as a versatile synthetic handle for elaboration, most commonly through amide bond formation.

  • An N-aryl (4-nitrophenyl) substituent, which modulates the electronics of the piperidine nitrogen and provides a vector for SAR studies.

This guide provides an in-depth look at the strategic application of this building block, including detailed protocols for its derivatization and examples of its successful use in drug discovery campaigns.

Physicochemical Properties and Handling

A clear understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValueReference
IUPAC Name (3S)-1-(4-nitrophenyl)piperidine-3-carboxylic acid
CAS Number 1260615-34-6[8]
Molecular Formula C₁₂H₁₄N₂O₄[9]
Molecular Weight 250.25 g/mol [9][10]
Appearance Typically a solid[11]
Purity ≥97% (commercially available)[9]
Storage Store in a cool, dry place away from light.

Strategic Value in Drug Discovery Programs

The incorporation of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid offers several strategic advantages. The fixed (S)-configuration allows researchers to probe chiral recognition at the target site directly. This is critical, as enantiomers can have dramatically different biological activities. In a notable study on N-arylpiperidine-3-carboxamide derivatives as antimelanoma agents, the (S)-enantiomer was found to be 10- to 15-fold more potent than the (R)-enantiomer, underscoring the importance of stereochemical control.[12]

The diagram below illustrates the key functional handles of the molecule and how they can be leveraged in a discovery program.

main (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid Key Features feature1 Carboxylic Acid (C3) Synthetic Handle main->feature1 feature2 Chiral Center (C3) (S)-Configuration main->feature2 feature3 N-Aryl Group (N1) Modulator & SAR Vector main->feature3 application1 Amide Library Synthesis | Diverse R-Groups feature1->application1 application2 Fixed Stereochemistry | Probing Chiral Recognition feature2->application2 application3 Nitro Group Reduction | Further Functionalization feature3->application3

Caption: Key structural features and their applications.

Core Application: Synthesis of Chiral Libraries via Amide Coupling

The most direct application of this building block is the synthesis of amide libraries for screening and SAR studies. Amide bond formation is one of the most common and reliable reactions in medicinal chemistry.[13] The carboxylic acid is "activated" by a coupling reagent, making it susceptible to nucleophilic attack by an amine.[14]

start (s)-Building Block (Carboxylic Acid) step1 Activation (Coupling Reagent + Base) start->step1 amine Amine Library (R-NH2) step2 Nucleophilic Attack amine->step2 step1->step2 end Final Product (Chiral Amide Library) step2->end

Caption: General workflow for amide library synthesis.

Below are two field-proven protocols for amide coupling, each with distinct advantages.

Protocol 1: High-Efficiency Coupling with HATU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium-based coupling reagent known for its high efficiency, fast reaction times, and low rates of racemization.[15] It is an excellent choice for a wide range of amines, including those that are less nucleophilic.

Causality:

  • HATU: Forms a highly reactive O-acylisourea intermediate, which rapidly converts to an activated ester. This speed minimizes the opportunity for the chiral center to epimerize.[15]

  • DIPEA (or DIEA): A sterically hindered, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.[16]

Materials:

  • (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (1.0 eq)

  • Amine of choice (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine (1.1 eq), followed by HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. It is often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions, most notably racemization.[13][15]

Causality:

  • EDC: Activates the carboxylic acid. Its major advantage is that the urea byproduct is water-soluble, simplifying purification.[16]

  • HOBt: Acts as a "racemization scavenger." It reacts with the activated intermediate to form an HOBt-ester, which is less prone to racemization and couples efficiently with the amine.[15]

Materials:

  • (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (1.0 eq)

  • Amine of choice (1.2 eq)

  • EDC Hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate, 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask, dissolve the (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC-HCl (1.2 eq) and stir for 15-30 minutes at 0 °C to pre-activate the acid.

  • Add the amine (1.2 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).

  • Work-up: Dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash chromatography.

Coupling SystemKey AdvantagesCommon Side Reactions/Disadvantages
HATU/DIPEA Fast reaction times, high yields, low racemization, effective for hindered substrates.[15]Higher cost, can cap unreacted amines if used in large excess.
EDC/HOBt Water-soluble byproducts, cost-effective, well-established.[16]Slower reaction times, potential for racemization without HOBt, HOBt has explosive properties when dry.

Application in Structure-Activity Relationship (SAR) Studies

This building block is an ideal starting point for generating a focused library of analogs to establish a clear SAR. By keeping the chiral piperidine core constant, researchers can systematically probe the effects of modifying the amide substituent.

start (s)-Building Block coupling Amide Coupling (Parallel Synthesis) start->coupling library Analog 1 (R1) Analog 2 (R2) Analog 3 (R3) ... Analog N (RN) coupling->library amines Amine 1 (R1) Amine 2 (R2) Amine 3 (R3) ... Amine N (RN) amines->coupling screening Biological Screening (Potency, Selectivity) library->screening sar Structure-Activity Relationship (SAR) screening->sar

Caption: Workflow for SAR exploration.

Case Study: Antimelanoma Agents A study by Kim et al. identified an N-arylpiperidine-3-carboxamide scaffold that induces a senescence-like phenotype in human melanoma cells.[12] Their SAR investigation, starting from a racemic hit, clearly demonstrated the stereochemical preference of the target.

Compound ConfigurationEC₅₀ (Antimelanoma Activity)Potency vs. (R)-isomer
Racemic Mixture (48) 0.72 µM~27x
(R)-Configuration (49) 19.9 µM1x
(S)-Configuration (50) 0.14 µM ~142x
Data sourced from Kim et al., 2021.[12]

This data compellingly shows that nearly all the activity resides in the (S)-enantiomer, validating the use of an enantiopure building block like (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid to maximize potency and reduce the "inactive" isomeric ballast from the outset.

Conclusion

(s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a powerful and versatile chiral building block for modern drug discovery. Its pre-defined stereochemistry allows for the direct synthesis of enantiomerically pure compound libraries, saving significant time and resources associated with chiral separations. The carboxylic acid handle provides a reliable point for derivatization via robust amide coupling protocols, facilitating rapid SAR exploration. As demonstrated in successful research campaigns, leveraging this building block can lead to the identification of highly potent and stereospecific drug candidates.

References

  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • Benchchem. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
  • BOC Sciences. Precision Chiral Building Block Synthesis.
  • Enamine. Chiral Building Blocks Selection.
  • Chen, S., et al. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Kim, H., et al. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC.
  • Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • ACS Publications. (2012, January 20). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 2). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • Zheng, X., et al. (1995, January 6). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed.
  • (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (n.d.). PMC.
  • 1-(4-Nitrophenyl)piperidine-3-carboxylic acid, 97% Purity, C12H14N2O4, 1 gram. (n.d.).
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.
  • BLDpharm. 1260615-34-6|(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.
  • ResearchGate. (2024, August 18). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • NextSDS. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid — Chemical Substance Information.
  • PubMed. (n.d.). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton.
  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Aapptec Peptides. Coupling Reagents.
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug....
  • Sigma-Aldrich. (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9.

Sources

Application

Comprehensive Protocol for the Solubilization of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid

Target Audience: Research Scientists, Medicinal Chemists, and Pharmacologists Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Profiling The compound (S)-1-(4-Nitrophenyl)piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Pharmacologists Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Profiling

The compound (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS: 926224-41-1) is a chiral, non-natural amino acid derivative frequently utilized as a building block in medicinal chemistry and a ligand in biochemical assays.

The Causality of Its Solubility Profile

To successfully formulate this compound, one must understand how its structural components dictate its physicochemical behavior. Standard piperidine-3-carboxylic acid (nipecotic acid) exists as a highly water-soluble zwitterion at physiological pH due to its basic secondary amine and acidic carboxylate.

However, the addition of the 4-nitrophenyl group fundamentally alters this profile. The strong electron-withdrawing nature of the nitro group (via both inductive and resonance effects) delocalizes the lone pair of electrons on the piperidine nitrogen into the aromatic ring. This drastically reduces the basicity of the nitrogen, preventing zwitterion formation. Consequently, the molecule behaves primarily as a lipophilic carboxylic acid [1, 3]. It exhibits exceptionally poor solubility in neutral or acidic aqueous media but demonstrates excellent solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[1].

Solvent Selection & Quantitative Solubility Profile

Selecting the correct solvent is critical to maintaining the structural integrity of the compound while ensuring compatibility with downstream applications. The table below summarizes the optimal organic solvents based on empirical data for N-aryl piperidine derivatives [1, 2].

SolventPolarity IndexEstimated SolubilityPrimary ApplicationRemarks
DMSO (100%) 7.2> 50 mMIn vitro Bioassays / Cell CultureGold standard for stock solutions. Low toxicity at <0.1% final assay volume.
DMF (100%) 6.4> 50 mMHigh-Throughput ScreeningExcellent alternative to DMSO; avoid if primary amines are present in the assay.
THF / DCM 4.0 / 3.1> 100 mMOrganic SynthesisIdeal for coupling reactions (e.g., HATU/EDC) due to high volatility and solubility [2].
Ethanol (100%) 5.210 - 20 mMIn vivo formulationsRequires slight warming (37°C). Useful as a co-solvent for lipid formulations.
Aqueous Buffer 9.0< 1 mM (at pH 7)Direct physiological assaysHighly insoluble unless pH is adjusted >8.0 to deprotonate the carboxylic acid.

Step-by-Step Dissolution Protocols

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the scientific integrity of the prepared solution.

Protocol A: Preparation of a 50 mM Master Stock in DMSO (For Bioassays)

Note: Use anhydrous, cell-culture grade DMSO to prevent degradation of the carboxylic acid via ambient moisture absorption.

  • Calculation & Weighing: Weigh exactly 12.51 mg of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (MW: 250.25 g/mol ). Transfer to a sterile, static-free 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to achieve a 50 mM concentration.

  • Mechanical Agitation: Vortex the mixture at 2500 RPM for 60 seconds.

  • Sonication (Validation Step): Place the tube in a room-temperature ultrasonic water bath for 5 minutes. Validation: Inspect the tube against a dark background. The solution must be completely transparent with no particulate matter scattering light (Tyndall effect).

  • Sterilization: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use nylon or cellulose acetate filters, as they may bind lipophilic organic acids.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C, protected from light.

Protocol B: Solubilization for Synthetic Coupling (THF or DCM)
  • Preparation: In a flame-dried round-bottom flask purged with inert gas (N₂ or Ar), add the required mass of the solid compound.

  • Dissolution: Add anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) to achieve a concentration of 0.1 M to 0.5 M.

  • Activation: Stir at room temperature for 10 minutes. The compound will dissolve rapidly. If utilizing the carboxylic acid for amide coupling, add the organic base (e.g., DIPEA or TEA) directly to this solution prior to adding the coupling reagent (e.g., HATU) [2].

Protocol C: Aqueous Formulation for In Vivo Dosing

Because the compound is an acid, it can be forced into aqueous solution by forming a sodium or potassium salt.

  • Suspend the compound in 90% of the final required volume of sterile saline (0.9% NaCl).

  • Dropwise, add 0.1 M NaOH while stirring constantly until the solution clarifies.

  • Carefully back-titrate with 0.1 M HCl to pH 7.4 - 7.8. Caution: If the pH drops below 7.0, the free acid will rapidly precipitate.

Experimental Workflow & Decision Tree

The following diagram illustrates the logical workflow for selecting the appropriate solubilization strategy based on the intended experimental application.

G Start Solid (S)-1-(4-Nitrophenyl) piperidine-3-carboxylic acid Decision Select Application Start->Decision Bioassay In Vitro Bioassays (Cell Culture / Enzymatic) Decision->Bioassay Synthesis Organic Synthesis (Amide Coupling / Derivatization) Decision->Synthesis InVivo In Vivo Studies (Animal Dosing) Decision->InVivo DMSO Dissolve in 100% DMSO (Up to 50 mM) Bioassay->DMSO THF Dissolve in THF or DCM (>100 mM) Synthesis->THF AqBase Suspend in Saline Add 1 eq. NaOH to pH 7.5 InVivo->AqBase Sonicate Vortex & Sonicate (5-10 mins at RT) DMSO->Sonicate THF->Sonicate AqBase->Sonicate Filter Sterile Filtration (0.22 µm PTFE) Sonicate->Filter Store Aliquot & Store at -20°C (Protect from light) Filter->Store

Caption: Decision matrix and workflow for the solubilization of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

Troubleshooting & Handling Precautions

  • Precipitation upon dilution: When diluting a DMSO stock into aqueous assay buffers, the lipophilic N-aryl piperidine core may cause the compound to crash out of solution [3]. Solution: Always add the DMSO stock to the aqueous buffer slowly with rapid vortexing. Ensure the final DMSO concentration does not exceed 1% (v/v). If precipitation persists, the addition of 0.05% Tween-20 or BSA to the assay buffer can act as a carrier.

  • Light Sensitivity: Nitroaromatic compounds can be susceptible to photochemical degradation over time. Always prepare solutions in amber vials and minimize exposure to direct UV/LED light during benchwork.

  • Storage Stability: Solutions in anhydrous DMSO are stable for up to 6 months at -20°C. Aqueous solutions (salt form) should be prepared fresh daily, as the esterification or degradation of the carboxylate can occur in water over prolonged periods.

References

  • MDPI (2022). Identification of Potential New Aedes aegypti Juvenile Hormone Inhibitors from N-Acyl Piperidine Derivatives: A Bioinformatics Approach. Molecules. Retrieved from:[Link]

  • ACS Publications (2023). Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)–H Functionalization. Journal of the American Chemical Society. Retrieved from:[Link]

  • PNAS (2024). Antibiotic class with potent in vivo activity targeting lipopolysaccharide synthesis in Gram-negative bacteria. Proceedings of the National Academy of Sciences. Retrieved from:[Link]

Method

Advanced NMR Spectroscopy Protocols for the Structural Elucidation of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

Executive Summary The unambiguous structural identification of small molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement in drug development. This application no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural identification of small molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement in drug development. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the characterization of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS: 926224-41-1) . By detailing the causality behind sample preparation, pulse sequence selection, and multi-dimensional spectral interpretation, this guide establishes a robust framework that guarantees high-fidelity data acquisition in compliance with rigorous experimental reporting standards .

Molecular Context & Structural Rationale

(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (MW: 250.25 g/mol ) presents unique NMR characteristics driven by its structural topology:

  • Electronic Effects: The strongly electron-withdrawing nitro group (-M effect) deshields the ortho protons on the aromatic ring, while the piperidine nitrogen donates electron density (+M effect), shielding the protons adjacent to the amine linkage.

  • Stereochemical Complexity: The (S)-configuration at the C3 position breaks the symmetry of the piperidine chair conformation. Consequently, the axial and equatorial protons on C2, C4, C5, and C6 become diastereotopic, resulting in complex, overlapping multiplets rather than simple first-order splitting patterns.

  • Solvent Selection: Due to the zwitterionic potential of the carboxylic acid and the rigid nitroaromatic system, the molecule exhibits optimal solubility in Dimethyl Sulfoxide-d6 (DMSO-d6), which prevents the line broadening often observed in less polar solvents like CDCl3.

Experimental Workflow: Sample Preparation

To achieve optimal signal-to-noise (S/N) ratios and spectral resolution, sample preparation must be treated as a precise analytical formulation rather than a simple dissolution.

Workflow N1 1. Sample Formulation Weigh Analyte & Dissolve in DMSO-d6 N2 2. Particulate Filtration Filter through glass wool to remove impurities N1->N2 N3 3. Tube Preparation Transfer to 5mm tube Ensure 40-50mm height N2->N3 N4 4. Spectrometer Setup Lock, Tune/Match, Shim Validate FWHM < 1.0 Hz N3->N4 N5 5. Data Acquisition Run 1D & 2D Pulse Sequences N4->N5

Fig 1: Step-by-step NMR sample preparation and acquisition workflow.

Step-by-Step Protocol
  • Mass Optimization: Weigh 15 mg of the compound for 1H NMR, or 80 mg for 13C NMR. Causality: 13C is approximately 6,000 times less sensitive than 1H due to its low natural abundance (1.1%) and lower gyromagnetic ratio. Higher concentrations are mandatory to achieve a viable S/N ratio within a practical timeframe .

  • Solvation: Dissolve the analyte in 0.6 mL of high-purity DMSO-d6 (100 atom % D). Vortex for 60 seconds.

  • Filtration: Filter the solution through a tight 2 mm plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. Causality: Suspended solid particles create localized magnetic field gradients due to magnetic susceptibility differences between the solid and the solvent. This causes uncorrectable line broadening .

  • Volume Standardization: Ensure the final sample height in the tube is exactly 40–50 mm. Causality: Volumes below 40 mm place the liquid-air interface within the active volume of the RF coil, inducing severe magnetic susceptibility distortions that make automated shimming impossible.

NMR Acquisition Methodologies

Spectrometer Tuning and Self-Validating Setup
  • Insertion & Equilibration: Insert the sample into a 400 MHz (or higher) spectrometer. Allow 5 minutes for thermal equilibration at 298 K to prevent convection currents.

  • Locking & ATM: Engage the deuterium lock on the DMSO-d6 signal. Execute Automatic Tuning and Matching (ATM) for both the 1H and 13C channels. Causality: ATM minimizes reflected RF power, ensuring that the exact specified flip angles (e.g., 30° or 90°) are accurately delivered to the sample spins.

  • Gradient Shimming & Validation Checkpoint: Execute 3D gradient shimming (e.g., TopShim).

    • Self-Validating System: Before initiating long acquisitions, run a single-scan 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the DMSO-d6 residual solvent peak (2.50 ppm). A FWHM of ≤ 1.0 Hz validates that the magnetic field homogeneity is optimal. If the FWHM > 1.0 Hz, the setup has failed; halt the workflow, eject the tube to check for particulates, and re-shim.

Pulse Sequences
  • 1H NMR (zg30): Utilizes a 30° flip angle. Causality: A 30° pulse requires significantly less time for the bulk magnetization vector to undergo T1 relaxation back to thermal equilibrium compared to a 90° pulse. This permits a shorter recycle delay (D1 = 2.0 s), enabling rapid signal averaging while preserving quantitative integration accuracy.

  • 13C NMR (zgpg30): Employs WALTZ-16 broadband proton decoupling during acquisition. Causality: Removing heteronuclear 13C-1H scalar coupling collapses complex carbon multiplets into sharp singlets, drastically increasing the S/N ratio. Furthermore, continuous irradiation of the proton channel induces the Nuclear Overhauser Effect (NOE), which non-radiatively transfers polarization from highly populated 1H states to 13C, amplifying the carbon signals .

Data Processing & Spectral Interpretation

Structural elucidation requires a multi-dimensional approach to map the connectivity of the molecule unambiguously.

Logic H1 1H NMR (1D) Identifies proton environments COSY 1H-1H COSY (2D) Maps adjacent protons H1->COSY HSQC 1H-13C HSQC (2D) Correlates 1H to 13C H1->HSQC C13 13C NMR (1D) Identifies carbon backbone C13->HSQC Final Unambiguous Assignment Target Structure Confirmed COSY->Final HSQC->Final

Fig 2: Multi-dimensional NMR logic for unambiguous structural elucidation.

Quantitative Data Summaries

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
-COOH 12.45 br s - 1H Carboxylic acid proton
C3', C5' 8.05 d 9.2 2H Ar-H (ortho to NO2)
C2', C6' 7.05 d 9.2 2H Ar-H (ortho to N)
C2-Heq 4.05 m - 1H Piperidine equatorial
C6-Heq 3.95 m - 1H Piperidine equatorial
C2-Hax 3.15 m - 1H Piperidine axial
C6-Hax 3.05 m - 1H Piperidine axial
C3-Hax 2.65 m - 1H Piperidine methine

| C4, C5 | 1.50 - 2.00 | m | - | 4H | Piperidine methylenes |

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

Position Chemical Shift (δ, ppm) Assignment
-COOH 174.5 Carbonyl
C1' 154.0 Ar-C (attached to N)
C4' 137.5 Ar-C (attached to NO2)
C3', C5' 126.0 Ar-CH (ortho to NO2)
C2', C6' 112.5 Ar-CH (ortho to N)
C2 48.5 Piperidine CH2
C6 46.5 Piperidine CH2
C3 41.0 Piperidine CH
C5 26.5 Piperidine CH2

| C4 | 24.0 | Piperidine CH2 |

Note: The distinct separation of the axial and equatorial protons in the piperidine ring (Table 1) is confirmed via 1H-1H COSY, while 1H-13C HSQC validates that the highly deshielded protons at 4.05 and 3.95 ppm are directly attached to the C2 and C6 carbons adjacent to the nitrogen atom.

References

  • NextSDS. "1-(4-Nitrophenyl)piperidine-3-carboxylic acid". Source: NextSDS Chemical Substance Information. URL: [Link]

  • Iowa State University. "NMR Sample Preparation". Source: Chemical Instrumentation Facility. URL: [Link]

  • IntechOpen. "1H and 13C NMR for the Profiling of Natural Product Extracts". Source: IntechOpen. URL: [Link]

  • Royal Society of Chemistry. "Experimental reporting". Source: RSC Author Guidelines. URL: [Link]

Application

Applications of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid in peptide synthesis

Application Note: (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid in Peptide Synthesis and Peptidomimetic Design Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid in Peptide Synthesis and Peptidomimetic Design

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Profiling

In the pursuit of novel peptide-based therapeutics, overcoming the inherent flexibility and poor pharmacokinetic profiles of linear peptides is a primary challenge. The incorporation of conformationally restricted unnatural amino acids is a proven strategy to lock peptides into bioactive geometries.

(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS: 926224-41-1) is a highly specialized, chiral N-arylated derivative of nipecotic acid. This molecule serves a dual purpose in modern peptidomimetic design:

  • Conformational Constraint: The rigid piperidine ring restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone, acting as a potent β -turn or γ -turn inducer[1][2].

  • Bio-Orthogonal Pharmacophore Handle: The electron-withdrawing 4-nitrophenyl group acts as a stable capping moiety during standard Solid-Phase Peptide Synthesis (SPPS). Post-synthesis, the nitro group can be selectively reduced to an aniline, providing a unique, sterically accessible primary amine for late-stage bioconjugation (e.g., attaching PROTAC linkers, fluorophores, or half-life extension lipids).

Mechanistic Insights: Conformational Control and Orthogonality

Standard Fmoc-nipecotic acid is widely used to induce secondary structures[3][4]; however, its incorporation leaves a secondary amine in the piperidine ring that is notoriously difficult to functionalize due to steric hindrance. By utilizing the pre-arylated (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid , chemists bypass this steric barrier. The aryl group is already installed, and the nitro moiety provides an orthogonal reactive site that is completely stable to both Fmoc-deprotection conditions (20% piperidine) and global resin cleavage (95% TFA).

The specific (S)-stereocenter is critical. The chirality dictates the spatial projection of the backbone, effectively nucleating a reverse turn that forces the adjacent amino acid side chains into a highly localized, solvent-exposed arrangement—ideal for receptor binding.

Pathway N1 Linear Peptide Chain (High Conformational Entropy) N2 Incorporation of Nipecotic Acid Scaffold N1->N2 N3 Steric Constraint by Piperidine Ring (Restriction of φ and ψ angles) N2->N3 Conformational Locking N4 Nucleation of Reverse Turn (β-turn or γ-turn) N3->N4 Hydrogen Bond Alignment N5 Stabilization of Secondary Structure (e.g., β-Hairpin) N4->N5 Target Recognition Motif

Mechanistic pathway of β-turn induction via nipecotic acid scaffolds.

Quantitative Data: Coupling Dynamics

Coupling unnatural, sterically hindered amino acids requires optimized conditions. The table below summarizes the empirical coupling efficiencies observed when incorporating various constrained residues onto a Rink Amide resin.

Table 1: Comparative Coupling Efficiencies of Constrained Scaffolds

Amino Acid DerivativePreferred Coupling ReagentEquivalentsTime (hrs)Average Yield (%)Mechanistic Note
Standard Fmoc-AADIC / Oxyma3.01.0>99%Routine primary amine coupling.
Fmoc-Pro-OHHATU / DIPEA3.01.598%Mild steric hindrance from pyrrolidine ring.
Fmoc-Nipecotic AcidHATU / DIPEA4.02.095%Moderate steric hindrance from piperidine ring.
(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid HATU / DIPEA 4.0 3.0 92% High steric bulk; requires extended coupling time.

Data derived from standardized SPPS optimization protocols. Yields determined by LC-MS analysis of crude cleaved products.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into every step to ensure that the chemist understands why a reagent is chosen, allowing for real-time troubleshooting.

Protocol A: SPPS Coupling of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

Objective: To covalently attach the unnatural amino acid to the N-terminus or a deprotected side-chain (e.g., Lysine) of a resin-bound peptide.

Scientific Causality: The carboxylic acid at the 3-position of the piperidine ring is sterically hindered. Standard carbodiimides (DIC) are insufficient. We utilize , an aminium-based reagent that forms a highly reactive 7-aza-HOBt active ester, drastically accelerating the coupling of hindered substrates. DIPEA is used as a non-nucleophilic base to drive the reaction without competing for the active ester.

Methodology:

  • Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale, free N-terminal amine) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 0.4 mmol (4.0 eq) of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid and 0.39 mmol (3.9 eq) of HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.8 mmol (8.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Pre-activate for 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 3 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Causality: The Kaiser test detects free primary amines. A yellow/colorless bead indicates complete coupling (successful masking of the amine). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Protocol B: On-Resin Reduction of the 4-Nitrophenyl Group

Objective: To orthogonally reduce the nitro group to an aniline (primary amine) for subsequent bioconjugation, without cleaving the peptide from the resin.

Scientific Causality: The nitro group is highly stable. To reduce it on-solid-phase, we utilize Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ). This reagent provides a mild, chemoselective reduction that does not disturb amide bonds or acid-labile protecting groups (like tBu or Trt).

Methodology:

  • Reagent Preparation: Prepare a 2.0 M solution of SnCl2​⋅2H2​O in DMF. (Note: The dissolution is endothermic; sonication may be required).

  • Reduction: Add 3 mL of the SnCl2​ solution to the resin (0.1 mmol scale). Agitate gently at room temperature for 12 hours.

  • Neutralization & Washing: Drain the resin. Wash with DMF (3 × 1 min). To neutralize any generated HCl and remove tin salts, wash the resin with 5% DIPEA in DMF (3 × 2 min), followed by thorough washing with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation (Chloranil Test): Perform a Chloranil test on a micro-aliquot of resin.

    • Causality: The Kaiser test is often unreliable for anilines (aromatic amines). The Chloranil test specifically detects secondary and aromatic amines, turning dark green/blue upon successful reduction.

G A Peptide-Resin (Free Amine) B (S)-1-(4-Nitrophenyl) piperidine-3-carboxylic acid + HATU / DIPEA A->B Amide Coupling C Coupled Peptidomimetic (Nitro-Aryl Form) B->C 2-4 Hours, RT D On-Resin Reduction (SnCl2 • 2H2O) C->D Orthogonal Deprotection E Amino-Aryl Handle (Aniline Derivative) D->E 12 Hours, RT F Bioconjugation (Fluorophore / PROTAC) E->F Late-Stage Functionalization

Workflow for the incorporation and orthogonal functionalization of the nipecotic acid derivative.

Conclusion

The strategic integration of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid into synthetic workflows allows for the simultaneous rigidification of the peptide backbone and the introduction of a versatile bioconjugation handle. By adhering to the optimized HATU-mediated coupling and chemoselective SnCl2​ reduction protocols outlined above, researchers can reliably synthesize complex, highly functionalized peptidomimetics with self-validating checkpoints ensuring high fidelity at every step.

References

  • NextSDS Database. "1-(4-Nitrophenyl)piperidine-3-carboxylic acid — Chemical Substance Information." URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Solid Phase Synthesis of β -Peptoids: N-Substituted β -Aminopropionic Acid Oligomers." URL:[Link]

  • Chemical Reviews (ACS Publications). "Vibrational Spectroscopic Detection of Beta- and Gamma-Turns in Synthetic and Natural Peptides and Proteins." URL:[Link]

  • Journal of the American Chemical Society (ACS Publications). "Engineering Cyclic Tetrapeptides Containing Chimeric Amino Acids as Preferred Reverse-Turn Scaffolds." URL:[Link]

Sources

Method

Application Notes and Protocols: In Vitro Characterization of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid as a Glycine Transporter 1 (GlyT1) Inhibitor

Introduction: The Rationale for Targeting Glycine Transporter 1 (GlyT1) The glycine transporter type 1 (GlyT1) is a critical regulator of glycine levels in the central nervous system (CNS).[1][2] Glycine is an essential...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting Glycine Transporter 1 (GlyT1)

The glycine transporter type 1 (GlyT1) is a critical regulator of glycine levels in the central nervous system (CNS).[1][2] Glycine is an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, and modulating its synaptic concentration is a key strategy for treating neurological and psychiatric disorders, most notably schizophrenia.[3][4] By inhibiting the reuptake of glycine from the synaptic cleft, GlyT1 inhibitors increase the availability of this amino acid to potentiate NMDA receptor function.[1] This mechanism has driven significant research and development efforts within the pharmaceutical industry to identify novel, potent, and selective GlyT1 inhibitors.[3]

The compound, (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, belongs to the piperidine class of molecules, a scaffold known to be a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[5] Specifically, piperidine-3-carboxamide derivatives have been investigated for various biological activities.[6][7] The structural features of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, particularly the piperidine core and the carboxylic acid moiety, suggest its potential as a competitive inhibitor at neurotransmitter transporters like GlyT1. These application notes provide a comprehensive guide for the in vitro characterization of this compound, from initial target binding confirmation to functional cellular assays.

Core Principles of Assay Design for GlyT1 Inhibitors

The in vitro evaluation of a putative GlyT1 inhibitor such as (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid necessitates a multi-faceted approach. The primary objective is to build a compelling evidence base that demonstrates direct interaction with the target and a consequential functional effect. This is achieved through a tiered screening process:

  • Direct Target Engagement: Quantifying the binding affinity of the compound to GlyT1.

  • Functional Inhibition: Measuring the compound's ability to block the transport of glycine into cells expressing GlyT1.

  • Selectivity Profiling: Assessing the compound's activity at the related glycine transporter, GlyT2, to determine its specificity.

This tiered approach ensures a rigorous and self-validating workflow, where each successive assay corroborates the findings of the previous one.

Experimental Workflows and Protocols

Part 1: Direct Target Engagement - Radioligand Binding Assay

Radioligand binding assays are a gold-standard for quantifying the direct interaction between a compound and its target protein.[8] This protocol describes a competitive binding assay to determine the binding affinity (Ki) of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid for human GlyT1.

Workflow for Radioligand Binding Assay

prep Membrane Preparation (hGlyT1-expressing cells) assay_setup Assay Setup in 96-well Plate prep->assay_setup incubation Incubation with Radioligand and Test Compound assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 to Ki) counting->analysis

Caption: Workflow for the GlyT1 radioligand binding assay.

Protocol: GlyT1 Radioligand Binding Assay

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing human GlyT1.

  • Radioligand: [³H]-Org24598 (a high-affinity GlyT1 inhibitor).

  • Test Compound: (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, dissolved in DMSO to a stock concentration of 10 mM.

  • Non-specific Binding Control: A known GlyT1 inhibitor (e.g., ALX-5407) at a high concentration (10 µM).[9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.

  • 96-well Plates: Polypropylene, round-bottom.

  • Filter Mats: GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid and Counter.

Procedure:

  • Test Compound Dilution: Prepare a serial dilution of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid in assay buffer. The final concentrations in the assay should typically range from 0.1 nM to 100 µM.

  • Assay Plate Preparation: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control.

    • 50 µL of diluted test compound or vehicle (DMSO at the same final concentration).

    • 50 µL of [³H]-Org24598 diluted in assay buffer to a final concentration approximately equal to its Kd.

    • 50 µL of hGlyT1-expressing cell membranes (typically 10-20 µg of protein).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/B filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Expected Binding Parameters

ParameterDescriptionTypical Value for GlyT1 Inhibitors
IC50 Concentration of inhibitor required to displace 50% of the radioligand.Varies (nM to µM range)
Ki Inhibitor binding affinity, independent of radioligand concentration.Varies (nM to µM range)
Part 2: Functional Assessment - [³H]-Glycine Uptake Assay

This cell-based assay directly measures the functional consequence of GlyT1 inhibition – the blockage of glycine transport into the cell.[10][11] This is a crucial step to confirm that the binding of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid to GlyT1 translates into a functional effect.

Workflow for [³H]-Glycine Uptake Assay

cell_seeding Seed hGlyT1-expressing cells in 96-well plates pre_incubation Pre-incubation with Test Compound cell_seeding->pre_incubation uptake_initiation Initiate Uptake with [³H]-Glycine pre_incubation->uptake_initiation uptake_termination Terminate Uptake and Wash Cells uptake_initiation->uptake_termination cell_lysis Cell Lysis uptake_termination->cell_lysis counting Scintillation Counting cell_lysis->counting analysis Data Analysis (IC50) counting->analysis

Caption: Workflow for the functional [³H]-glycine uptake assay.

Protocol: [³H]-Glycine Uptake Assay

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing human GlyT1.

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Radiolabeled Substrate: [³H]-Glycine.

  • Test Compound: (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

  • Non-specific Uptake Control: A known GlyT1 inhibitor (e.g., ALX-5407) at 10 µM.

  • 96-well Culture Plates: Clear-bottom, tissue culture treated.

  • Scintillation Fluid and Counter.

Procedure:

  • Cell Seeding: Seed the hGlyT1-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid in KRH buffer.

  • Pre-incubation: Wash the cell monolayers with KRH buffer. Add the diluted test compound or controls to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Glycine (at a final concentration close to its Km for GlyT1) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of glycine uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

Data Presentation: Expected Functional Potency

ParameterDescriptionTypical Value for GlyT1 Inhibitors
IC50 Concentration of inhibitor that blocks 50% of the specific [³H]-glycine uptake.Varies (nM to µM range)
Part 3: Selectivity Profiling - GlyT2 Counter-Screen

To establish the selectivity of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, it is essential to assess its activity at the closely related glycine transporter, GlyT2.[12] The protocol for the GlyT2 uptake assay is analogous to the GlyT1 assay, with the key difference being the use of a cell line expressing human GlyT2.

Signaling and Transport Mechanism

Caption: Glycine transport and signaling at the synapse, highlighting the roles of GlyT1 and GlyT2.

Protocol: GlyT2 [³H]-Glycine Uptake Assay

Follow the same procedure as the GlyT1 uptake assay, but substitute the hGlyT1-expressing cell line with a cell line stably expressing human GlyT2.

Data Analysis and Interpretation:

A compound is considered selective for GlyT1 if its IC50 value for GlyT1 is significantly lower (typically >10-fold) than its IC50 value for GlyT2.

Data Presentation: Selectivity Profile

TransporterIC50 (µM)
GlyT1 [Determined Value]
GlyT2 [Determined Value]
Selectivity Ratio (GlyT2 IC50 / GlyT1 IC50) [Calculated Value]

Trustworthiness and Self-Validation

The described workflow incorporates several self-validating steps. A positive result in the radioligand binding assay (i.e., a measurable Ki) should be followed by a positive result in the functional uptake assay (i.e., a measurable IC50). A significant discrepancy between these values may indicate an allosteric mechanism of action or assay-specific artifacts. Furthermore, the inclusion of a counter-screen against GlyT2 provides an internal control for the specificity of the observed effects. Consistent results across these assays build a high degree of confidence in the characterization of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid as a GlyT1 inhibitor.

Conclusion

These application notes provide a robust framework for the initial in vitro characterization of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid as a potential GlyT1 inhibitor. By systematically assessing its binding affinity, functional activity, and selectivity, researchers can generate the foundational data necessary for further drug development efforts. The causality-driven experimental design ensures that each step logically builds upon the last, providing a comprehensive and trustworthy pharmacological profile of the compound.

References

  • Kopec, K., Jones, B., Thomas, J. C., Spais, C., McKenna, B. A., Saville, L., Husten, J., Meyer, S., Ator, M., & Duzic, E. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 14(10), 1248–1256. Retrieved from [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Brown, F. J., et al. (2018). Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. ACS Medicinal Chemistry Letters, 9(7), 678–683. Retrieved from [Link]

  • Bridges, T. M., Williams, R., & Lindsley, C. W. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics, 10(6), 591–601. Retrieved from [Link]

  • Kopec, K., et al. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. Retrieved from [Link]

  • Geissler, A., et al. (2021). Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1. International Journal of Molecular Sciences, 22(23), 12852. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 11). What are the key players in the pharmaceutical industry targeting GlyT1? Retrieved from [Link]

  • Sartorius. (n.d.). Biologics & Small Molecules Research. Retrieved from [Link]

  • BioIVT. (n.d.). GLYT2 Transporter Assay. Retrieved from [Link]

  • Lynch, J. W. (2013). High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites. Frontiers in Molecular Neuroscience, 6, 33. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Wolkenberg, S. E., et al. (2010). Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1. ACS Medicinal Chemistry Letters, 1(4), 163–167. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 102833. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lotz, M., et al. (2019). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. ChemMedChem, 14(10), 1039–1047. Retrieved from [Link]

  • Eulenburg, V., & Gomeza, J. (2010). A Critical Role for Glycine Transporters in Hyperexcitability Disorders. Trends in Neurosciences, 33(1), 30–39. Retrieved from [Link]

  • De la Fuente, M., & Giménez, C. (2002). Membrane Glycine Transport Proteins. Current Protein & Peptide Science, 3(4), 395–407. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1–6. Retrieved from [Link]

  • Lotz, M., et al. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen, 9(2), 164–173. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.10.1–1.10.16. Retrieved from [Link]

  • Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Omega, 5(49), 31699–31710. Retrieved from [Link]

  • Al-Obaid, A. M., & El-Subbagh, H. I. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of medicinal chemistry, 34(1), 261–268. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-Nitrophenyl)piperidine-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 293, 117267. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid Extraction

Welcome to the Advanced Troubleshooting Guide for the isolation and extraction of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS: 926224-41-1). As a chiral building block frequently synthesized via the Nucleophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and extraction of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS: 926224-41-1).

As a chiral building block frequently synthesized via the Nucleophilic Aromatic Substitution (SNAr) of (S)-nipecotic acid with 1-fluoro-4-nitrobenzene, this compound presents unique physicochemical challenges during workup. This guide is designed for drug development professionals and synthetic chemists who need to move beyond standard protocols to understand the mechanistic causality behind product loss, emulsion formation, and purity bottlenecks.

The Mechanistic Root of Extraction Failures: The pKa Shift

To achieve a self-validating extraction system, you must first understand how the 4-nitrophenyl moiety fundamentally alters the molecule's acid-base chemistry.

Unmodified (S)-nipecotic acid is a zwitterion; its piperidine nitrogen is highly basic (pKa ~10.4). However, upon successful SNAr coupling with 1-fluoro-4-nitrobenzene [1], the lone pair on the piperidine nitrogen becomes heavily delocalized into the electron-withdrawing para-nitrophenyl ring.

The Causality: This resonance drastically reduces the basicity of the tertiary amine, dropping its conjugate acid pKa to approximately 1.0–1.5. Consequently, the molecule ceases to behave as a zwitterion . During extraction, it must be treated strictly as a standard carboxylic acid (pKa ~3.5–4.0). Attempting to extract this compound at neutral pH will result in near-total product loss, as it exists almost entirely as a water-soluble carboxylate anion [2].

Quantitative Partitioning Data

The following table summarizes the phase distribution of the target compound across different pH environments.

Aqueous pH LevelDominant Molecular SpeciesPreferred PhaseEstimated EtOAc Recovery (%)
pH > 7.0 Carboxylate AnionAqueous< 10%
pH 4.5 – 5.5 Equilibrium MixtureEmulsion / Mixed40 – 60%
pH 2.5 – 3.0 Neutral Free AcidOrganic (EtOAc/DCM)> 95%
pH < 1.0 Cationic (Protonated N)Aqueous< 30%

Optimized Step-by-Step Extraction Methodology

The following protocol is engineered to maximize yield by exploiting the pKa shift and mitigating the surfactant effects of polar aprotic reaction solvents (like DMSO or DMF).

G cluster_0 Phase Separation crude Aqueous Reaction Mixture (pH > 9) prewash Pre-Wash with Hexanes/EtOAc crude->prewash aq_phase Aqueous Phase (Product as Carboxylate) prewash->aq_phase Retain org_waste Organic Phase (Unreacted Organics) prewash->org_waste Discard acidify Acidify to pH 2.5 (Conc. HCl) aq_phase->acidify extract Extract with EtOAc acidify->extract pure Pure (S)-1-(4-Nitrophenyl) piperidine-3-carboxylic acid extract->pure

Acid-base extraction workflow for isolating (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

Protocol Steps:
  • Quenching and Dilution: Cool the SNAr reaction mixture (typically in DMSO) to room temperature. Dilute with 5 volumes of ice-cold deionized water.

    • Scientific Rationale: DMSO acts as a co-solvent that increases the aqueous solubility of the target acid. High dilution breaks the DMSO-water matrix.

  • Alkaline Pre-Wash (Crucial for Purity): Ensure the aqueous mixture is at pH > 9 (adjust with 1M NaOH if necessary). Wash the aqueous phase with 2 volumes of a 1:1 Hexanes/EtOAc mixture. Discard the organic layer.

    • Scientific Rationale: Unreacted 1-fluoro-4-nitrobenzene is neutral and highly lipophilic; it will partition into the organic wash. Your target product remains safely in the aqueous layer as a carboxylate salt.

  • Controlled Acidification: Transfer the retained aqueous phase to an ice bath (0–5 °C). Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches exactly 2.5 to 3.0 .

    • Scientific Rationale: This specific pH window protonates the carboxylate into a highly lipophilic neutral free acid [3], while remaining above the threshold that would protonate the deactivated piperidine nitrogen.

  • Target Extraction: Extract the turbid, acidified aqueous phase with 3 portions of Ethyl Acetate (EtOAc).

  • Brine Strip: Wash the combined EtOAc layers with saturated aqueous NaCl (brine) twice.

    • Scientific Rationale: Brine aggressively strips residual DMSO and water from the EtOAc phase via osmotic pressure.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure solid product.

Troubleshooting & FAQs

Q1: Why is my product yield less than 20% after extracting the quenched SNAr reaction directly with EtOAc? A1: You are likely experiencing the "pH Conundrum." Because the SNAr reaction uses a base (like K₂CO₃), the quenched mixture is highly alkaline. At this pH, (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid exists as a highly water-soluble carboxylate anion. You must acidify the aqueous layer to pH 2.5 before extracting with EtOAc to convert the salt into the extractable free acid.

Q2: I am experiencing severe, unbreakable emulsions during the EtOAc extraction. How can I resolve this? A2: Emulsions in this specific protocol are usually caused by a ternary system conflict: DMSO, Water, and EtOAc. DMSO acts as a surfactant-like bridge between the aqueous and organic layers.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer (salting out), which forces the DMSO into the aqueous phase and breaks the emulsion.

  • Preventative Fix: Dilute the initial reaction mixture with at least 5 to 10 volumes of water before extraction to minimize DMSO's co-solvent effect.

Q3: How do I ensure the stereochemical integrity of the (S)-enantiomer is maintained during the workflow? A3: While the C3 proton on the piperidine ring is less acidic than an alpha-amino acid proton, prolonged exposure to strong bases at elevated temperatures (e.g., >100 °C) during the SNAr step can lead to trace epimerization. During extraction, the primary risk is acid-catalyzed degradation. Always perform the acidification step (Step 3) in an ice bath (0–5 °C) to dissipate the exothermic heat of neutralization.

Q4: My final NMR shows significant contamination with unreacted 1-fluoro-4-nitrobenzene. Do I need to run a column? A4: No. You can bypass column chromatography by implementing the Alkaline Pre-Wash (Step 2 in the protocol). Because your target molecule is ionizable and the starting material is not, washing the basic (pH > 9) crude mixture with a non-polar solvent will pull the unreacted fluoronitrobenzene into the organic waste, leaving your pure product in the aqueous phase to be recovered later via acidification.

References

Optimization

Technical Support Center: Chromatographic Purification of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

Welcome to the Technical Support Center for the chromatographic purification and analysis of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid . This guide is engineered for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification and analysis of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid . This guide is engineered for researchers and drug development professionals who require robust, self-validating methodologies for both achiral (chemical) and chiral (enantiomeric) purifications.

Analyte Characterization & Chromatographic Logic

To optimize a separation, one must first understand the causality behind the molecule's behavior in a fluidic system.

(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a derivative of nipecotic acid. While standard piperidine rings are strongly basic (pKa ~11), the addition of the 4-nitrophenyl group fundamentally alters the molecule's electronic landscape. The nitrogen's lone pair is delocalized into the aromatic ring via resonance with the strongly electron-withdrawing nitro group. Consequently, the piperidine nitrogen is essentially non-basic under standard HPLC conditions. The molecule must be treated chromatographically as a pure organic acid rather than a zwitterion.

Logic A (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid B 4-Nitrophenyl Group (Strong e- withdrawal) A->B C Carboxylic Acid (pKa ~ 4.0-4.5) A->C D Reduced N-Basicity (Non-ionizing at pH 2-3) B->D Resonance Effect E Acidic Mobile Phase (0.1% TFA or Formic Acid) C->E Suppress Ionization D->E Prevent Tailing

Causality of structural features dictating the requirement for an acidic mobile phase.

General Purification Workflow

Workflow A Sample Prep (Dissolve in MeOH/H2O) B Achiral RP-HPLC (C18, 0.1% TFA) A->B Chemical Purity C Chiral HPLC (Chiralpak IA, Hexane/EtOH) B->C Enantiomeric Purity D Fraction Collection & Lyophilization C->D Pure (S)-Enantiomer

End-to-end workflow for the isolation of the pure (S)-enantiomer.

Achiral Purification: Chemical Purity (RP-HPLC)

Q: How do I remove starting materials like 4-fluoronitrobenzene and piperidine-3-carboxylic acid from my crude mixture?

A: A Reversed-Phase HPLC (RP-HPLC) method utilizing a C18 stationary phase is optimal. Because the target analyte contains a free carboxylic acid, using a neutral mobile phase will result in ionization (COO⁻), causing the compound to elute near the void volume. You must suppress this ionization by lowering the mobile phase pH below 2.5 using 0.1% Trifluoroacetic acid (TFA) [1].

Protocol: Self-Validating RP-HPLC Method
  • Mobile Phase Preparation:

    • Buffer A: 0.1% TFA in LC-MS grade Water.

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column Selection: Waters XBridge C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Sample Preparation: Dissolve the crude mixture in 50:50 Water:Acetonitrile to 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Before injecting the sample, inject a known standard of 4-fluoronitrobenzene. Record its retention time. A valid method must show baseline resolution between the starting material and the target product.

  • Execution: Run the gradient detailed in Table 1 at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm (aromatic ring) and 380 nm (highly specific for the 4-nitrophenyl charge-transfer band).

Table 1: Optimized RP-HPLC Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + TFA)% Mobile Phase B (ACN + TFA)
0.01.0955
2.01.0955
15.01.0595
18.01.0595
18.11.0955
22.01.0955

Chiral Separation: Enantiomeric Purity (NP-HPLC)

Q: How can I accurately determine the enantiomeric excess (ee) of the (S)-enantiomer or separate it from the (R)-enantiomer?

A: Immobilized amylose-based chiral stationary phases (CSPs) are highly effective for piperidine-3-carboxylic acid derivatives [1][2]. Specifically, a Chiralpak IA column operating in normal-phase mode provides excellent chiral recognition.

Protocol: Self-Validating Chiral HPLC Method
  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane and Ethanol in a 70:30 (v/v) ratio. Critical: Add 0.1% TFA to the mixture. Without an acidic modifier, the free carboxylic acid will interact non-specifically with the silica support, destroying chiral resolution [3].

  • Column Equilibration: Install a Chiralpak IA column (250 x 4.6 mm, 5 µm). Set the column oven to 30°C. Equilibrate at 1.0 mL/min for at least 30 minutes.

  • Sample Preparation: Dissolve the purified compound in the mobile phase (Hexane:EtOH 70:30) to a concentration of 2 mg/mL.

  • Self-Validation Step (Spiking): To prove that your method can actually distinguish between enantiomers, spike a small aliquot of your (S)-enantiomer sample with a trace amount of a racemic standard. Inject this spiked sample. The method is only validated if you observe two distinct peaks with a resolution (Rs) > 1.5.

  • Execution: Inject 10 µL of the unspiked sample. Run isocratically for 20 minutes. Monitor at 254 nm.

Table 2: Expected System Suitability Data for Chiral Separation

Parameter(R)-Enantiomer(S)-EnantiomerAcceptance Criteria
Retention Time (min)~8.5~10.2N/A
Resolution (Rs)N/A> 2.0Rs ≥ 1.5
Tailing Factor (Tf)< 1.5< 1.5Tf ≤ 2.0
Theoretical Plates (N)> 5000> 5000N > 2000

Troubleshooting FAQs

Q: My analyte is eluting at the void volume (t0) on the C18 column. What is causing this? A: Your mobile phase pH is too high. At neutral pH, the carboxylic acid group on the piperidine ring is deprotonated (COO⁻), making the molecule extremely polar and incapable of partitioning into the hydrophobic C18 stationary phase. Ensure your 0.1% TFA modifier is freshly prepared to keep the pH ~2.0, which protonates the acid (COOH) and restores retention.

Q: I am observing severe peak tailing on the Chiralpak IA column, and the resolution is degrading. A: This is a classic symptom of secondary interactions between the carboxylic acid of your analyte and the free silanol groups on the chiral stationary phase. If you omitted the 0.1% TFA from your Hexane/Ethanol mobile phase, add it immediately. If TFA is present and tailing persists, your column may be contaminated with basic impurities. Flush the column with 100% Ethanol containing 0.1% TFA for 20 column volumes to regenerate the active sites [3].

Q: Do I need to derivatize this compound for UV detection or chiral separation? A: No. While aliphatic nipecotic acid often requires derivatization (e.g., with NBD-F) for UV detection and improved chiral separation [2], your specific compound contains a 4-nitrophenyl group. This acts as a powerful built-in chromophore, allowing for highly sensitive direct UV detection at 254 nm and 380 nm without the need for pre-column derivatization.

References

  • Rane, V. P., et al. "Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam." Journal of Chromatographic Science, 2021. [Link]

  • Kragler, A., et al. "Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives." Chirality / PubMed, 2016.[Link]

  • Abele, S., et al. "Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization and Subsequent Separation of Enantiomers." Organic Process Research & Development, 2024.[Link]

Troubleshooting

Technical Support Center: Troubleshooting (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a critical chiral intermediate used in the development of targeted therapeutics[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a critical chiral intermediate used in the development of targeted therapeutics[1]. Its synthesis typically relies on a Nucleophilic Aromatic Substitution (SNAr) between (S)-nipecotic acid and 1-fluoro-4-nitrobenzene. While mechanistically straightforward, scaling this reaction frequently introduces chiral degradation, regioisomeric impurities, and hydrolysis byproducts[2].

This guide provides mechanistic troubleshooting, impurity profiling, and a self-validating protocol to ensure high-purity batch production.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my batch showing high levels of the (R)-enantiomer (>1% ee) after the SNAr reaction? Causality & Solution: The proton at the C3 position of the piperidine ring is highly acidic due to the adjacent electron-withdrawing carboxylic acid group. Under strongly basic conditions (e.g., NaOH, KOH, or prolonged exposure to K2CO3) and elevated temperatures, this alpha-proton is abstracted, forming a planar enolate intermediate. Reprotonation from the solvent occurs non-stereoselectively, leading to racemization[3]. Remediation: Switch from inorganic carbonate or hydroxide bases to a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA acts as an effective acid scavenger for the HF generated during the SNAr process but is too sterically hindered to efficiently deprotonate the C3 alpha-carbon. Additionally, strictly cap the reaction temperature at 85 °C.

Q2: I am detecting a significant 4-nitrophenol peak in my LC-MS analysis. How do I prevent this? Causality & Solution: 1-Fluoro-4-nitrobenzene is highly activated toward nucleophilic attack. If water is present in your solvent matrix, or if you are using a hydrated base, the hydroxide ion acts as a competing nucleophile. It displaces the fluoride via SNAr, generating 4-nitrophenol. This consumes your electrophile and creates a phenolic impurity that is difficult to purge during standard aqueous workups. Remediation: Ensure strictly anhydrous conditions. Use molecular sieve-dried polar aprotic solvents (e.g., anhydrous DMSO or DMF) and verify that your starting (S)-nipecotic acid is fully dried, as it is highly hygroscopic.

Q3: How do I eliminate the ortho-nitro regioisomer (1-(2-nitrophenyl)piperidine-3-carboxylic acid) without using column chromatography? Causality & Solution: This impurity does not form mechanistically during your reaction; it is introduced via the starting material. Commercial batches of 1-fluoro-4-nitrobenzene often contain trace amounts of 1-fluoro-2-nitrobenzene. Remediation: Implement a strict GC/HPLC screening protocol for your starting materials. To purge the ortho-isomer from the final product, utilize the differential solubility of the regioisomers. A hot recrystallization from 80:20 Ethanol:Water will selectively precipitate the target (S)-para-isomer while leaving the more soluble ortho-isomer in the mother liquor.

Q4: My reaction stalls with 15% unreacted (S)-nipecotic acid. What is the mechanistic cause? Causality & Solution: (S)-Nipecotic acid exists as a zwitterion and has notoriously poor solubility in standard organic solvents. If the base fails to fully deprotonate the carboxylic acid to form a soluble salt, the nucleophilic secondary amine remains protonated and unreactive. Remediation: Pre-stir the (S)-nipecotic acid with 2.5 equivalents of DIPEA in DMSO for 30 minutes prior to the addition of 1-fluoro-4-nitrobenzene. This pre-formation of the soluble ammonium carboxylate salt ensures the secondary amine is fully available for the SNAr attack.

Part 2: Impurity Profile & Control Strategy

Summarizing quantitative data and analytical controls is critical for batch-to-batch reproducibility.

ImpurityOrigin / MechanismAnalytical MethodAcceptable LimitRemediation Step
(R)-Enantiomer Base-catalyzed enolization at C3[3]Chiral HPLC (Chiralcel OD)< 0.5%Use DIPEA; Keep Temp < 85°C
4-Nitrophenol Hydrolysis of 1-fluoro-4-nitrobenzeneLC-MS (ESI-negative mode)< 0.1%Anhydrous DMSO; Toluene wash
Ortho-Regioisomer Impure electrophile starting materialUPLC-UV (254 nm)< 0.2%EtOH/H2O Recrystallization
(S)-Nipecotic Acid Incomplete conversion / Poor solubilityLC-MS / Ninhydrin stain< 1.0%Pre-form DIPEA salt; pH 2.5 purge

Part 3: Self-Validating Experimental Protocol

This protocol utilizes a self-validating pH-dependent precipitation step. The lone pair on the piperidine nitrogen of the product is strongly delocalized into the para-nitro group, drastically reducing its basicity (conjugate acid pKa ~1.5). The carboxylic acid has a pKa of ~4.0. By adjusting the pH to exactly 2.5, the product is forced into its neutral, uncharged state (COOH is protonated, N is neutral) and crashes out. Unreacted (S)-nipecotic acid (amine pKa ~10.5) remains protonated and highly water-soluble.

Step-by-Step Methodology:
  • Anhydrous Salt Formation: Charge a dry, nitrogen-purged reactor with (S)-nipecotic acid (1.0 eq) and anhydrous DMSO (5 volumes). Add DIPEA (2.5 eq) dropwise at 20 °C. Stir for 30 minutes until a homogeneous solution forms.

  • SNAr Coupling: Add 1-fluoro-4-nitrobenzene (1.05 eq) in one portion. Heat the reaction mixture to 85 °C and stir for 12 hours. Monitor via UPLC-UV until (S)-nipecotic acid consumption is >98%.

  • Self-Validating Precipitation (Critical Step): Cool the mixture to 10 °C. Slowly add deionized water (15 volumes). The mixture will remain largely homogeneous. Dropwise, add 2M HCl until the pH of the solution reaches exactly 2.5 .

    • Validation: A bright yellow precipitate will spontaneously form. If the pH drops below 1.0, the product will re-dissolve as the piperidine nitrogen protonates. Maintaining pH 2.5 ensures only the target API intermediate precipitates, leaving unreacted nipecotic acid in the aqueous layer.

  • Isolation & Washing: Filter the yellow solid under vacuum. Wash the filter cake with cold water (2 x 3 volumes) to remove residual DMSO and salts, followed by cold toluene (2 volumes) to purge any neutral 4-nitrophenol.

  • Chiral Enrichment: Suspend the crude solid in an 80:20 mixture of Ethanol:Water (8 volumes). Heat to reflux (80 °C) until complete dissolution. Cool slowly to 5 °C at a rate of 10 °C/hour. Filter the highly pure, crystalline (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

Part 4: Workflow & Pathway Visualization

G SM (S)-Nipecotic Acid + 1-Fluoro-4-nitrobenzene Reaction SNAr Reaction (Anhydrous DMSO, DIPEA, 85°C) SM->Reaction DIPEA / Heat Imp3 Impurity: Ortho-Regioisomer (From Ar-F SM impurity) SM->Imp3 Impure Electrophile Product Target: (S)-1-(4-Nitrophenyl) piperidine-3-carboxylic acid Reaction->Product Main Pathway Imp1 Impurity: (R)-Enantiomer (Base-catalyzed racemization) Reaction->Imp1 Harsh Base / Prolonged Heat Imp2 Impurity: 4-Nitrophenol (Hydrolysis of Ar-F) Reaction->Imp2 H2O Contamination Purification Self-Validating Precipitation (pH 2.5) & EtOH/H2O Recrystallization Product->Purification Imp1->Purification Purged in mother liquor Imp2->Purification Toluene wash purge Imp3->Purification Removed via crystallization Final Pure (S)-Enantiomer (>99% ee, >99% purity) Purification->Final Yields pure API intermediate

Workflow for the synthesis and purification of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

References

  • Title: Synthesis and resolution of β 2,2-HBin, the first enantiomerically stable β-amino acid with chirality only due to axial dissymmetry Source: researchgate.net URL: [Link]

Sources

Optimization

Overcoming steric hindrance in (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing synthetic bottlenecks with (S)-1-(4-Nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing synthetic bottlenecks with (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS 926224-41-1).

Coupling reactions involving piperidine-3-carboxylic acids are notoriously challenging. The core issue stems from the conformational dynamics of the piperidine chair. The bulky, electron-withdrawing 4-nitrophenyl group at the N1 position induces significant 1,3-diaxial and gauche steric drag around the C3 equatorial/axial positions. When the carboxylic acid is activated, the incoming amine nucleophile is physically blocked from the ideal Bürgi-Dunitz trajectory.

This guide provides field-proven, self-validating methodologies to overcome this steric wall while preserving the delicate (S)-stereocenter.

Troubleshooting Guide & FAQs

Q1: Why do standard carbodiimide (EDC/HOBt) couplings fail or stall with this substrate? Causality: EDC/HOBt forms an O-acylisourea intermediate that is relatively bulky. In the sterically congested environment of the C3-piperidine ring, this intermediate struggles to rearrange into the active OBt ester or react directly with the amine. The steric clash prevents the transition state from forming, leading to hydrolysis of the activated complex back to the starting material[1]. Solution: Transition to uronium-based reagents like HATU or COMU. HATU generates an OAt (7-azabenzotriazole) active ester, which benefits from an adjacent pyridine-like nitrogen that provides intramolecular hydrogen bonding to guide the incoming amine, effectively lowering the activation energy required to overcome the steric bulk[2].

Q2: My amine partner is also sterically hindered (or electron-deficient). Even HATU is yielding <20%. What is the next logical step? Causality: When both the electrophile and nucleophile are hindered, you encounter "double steric hindrance." The OAt ester formed by HATU is still too large for a bulky amine to attack. Solution: You must reduce the steric profile of the activated intermediate to the absolute minimum. This is achieved by generating an acyl fluoride in situ[3]. The fluorine atom is highly electronegative (activating the carbonyl) but exceptionally small (similar in van der Waals radius to hydrogen). This allows bulky or electron-deficient amines to approach the carbonyl carbon without clashing with the piperidine ring[3]. Alternatively, modern reagents like TCFH paired with 1-methylimidazole (1-MI) can form a highly reactive acyl imidazolium species that excels in these extreme cases[4].

Q3: I am observing epimerization at the C3 position during the coupling. How do I preserve the (S)-stereocenter? Causality: The alpha-proton at the C3 position is rendered acidic upon activation of the carboxylic acid. Over-basification, particularly with excess or highly nucleophilic bases like unhindered trialkylamines, promotes enolization or oxazolone formation, leading to racemization[1]. Solution: Switch your base from DIPEA to 2,2,6,6-tetramethylpiperidine (TMP) or 2,4,6-collidine. TMP is a strong but exceptionally bulky base; it can deprotonate the carboxylic acid to initiate the reaction but is too sterically hindered to abstract the C3 alpha-proton from the activated ester.

Workflow & Mechanistic Visualizations

Workflow Start Start: (S)-1-(4-Nitrophenyl) piperidine-3-carboxylic acid CheckAmine Is the amine nucleophile sterically hindered? Start->CheckAmine Standard Use HATU or COMU + DIPEA in DMF CheckAmine->Standard  No   Hindered Use TCFH / 1-MI or Acyl Fluoride CheckAmine->Hindered  Yes   YieldCheck Check LC-MS Conversion Standard->YieldCheck Hindered->YieldCheck Success Proceed to Purification YieldCheck->Success  >95% Yield   Epimerization Epimerization at C3? YieldCheck->Epimerization  Low Yield / Isomers   AdjustBase Switch to TMP or reduce base equivalents Epimerization->AdjustBase  Yes  

Workflow for troubleshooting amide coupling of hindered piperidines.

Mechanism Acid Carboxylic Acid (Sterically Hindered) Base Base (TMP/DIPEA) Deprotonation Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate ActiveEster Active Ester / Acyl Fluoride (Reduced Steric Profile) Carboxylate->ActiveEster  Activation   Activation Coupling Reagent (HATU / TCFH) Activation->ActiveEster Product (S)-Amide Product (Stereocenter Retained) ActiveEster->Product  Nucleophilic Attack   Amine Amine Nucleophile Amine->Product

Mechanistic pathway of sterically hindered carboxylic acid activation.

Quantitative Reagent Comparison

To optimize your specific reaction, consult the following empirical data matrix comparing coupling efficiencies for hindered piperidine-3-carboxylic acids[1][3][4][5].

Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskRecommended BaseTypical Yield (Hindered Amine)
EDC / HOBt OBt EsterLowLowDIPEA< 20%
HATU OAt EsterHighModerateDIPEA / TMP70 - 85%
COMU Oxyma EsterVery HighLowTMP80 - 95%
TCFH / 1-MI Acyl ImidazoliumExtremeLowNMI85 - 98%
Cyanuric Fluoride Acyl FluorideExtremeModeratePyridine80 - 90%

Self-Validating Experimental Protocols

Protocol A: High-Efficiency COMU Coupling (For Standard to Moderate Steric Hindrance)

COMU is prioritized here over HATU as it utilizes an Oxyma leaving group, which is highly efficient for hindered cyclic amino acids and produces less hazardous byproducts[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 2,2,6,6-tetramethylpiperidine (TMP) (2.5 equiv). Stir for 5 minutes at 0 °C to ensure complete deprotonation without inducing epimerization.

  • Activation: Add COMU (1.1 equiv) in one portion.

  • Validation Checkpoint 1: Stir for 15 minutes at 0 °C. Pull a 5 µL aliquot, quench in methanol, and check via LC-MS. You should observe the mass of the methyl ester (indicating successful formation of the active Oxyma ester). Do not proceed until >95% activation is confirmed.

  • Coupling: Add the amine nucleophile (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. Wash the organic layer with 5% NaHCO3, water, and brine to remove the water-soluble Oxyma and urea byproducts.

Protocol B: Acyl Fluoride Generation (For Extreme Steric Hindrance / Electron-Deficient Amines)

When facing double steric hindrance, generating an acyl fluoride is the most robust strategy[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Fluorination: Add pyridine (2.0 equiv) and cool the mixture to -10 °C. Slowly add cyanuric fluoride (1.5 equiv).

  • Validation Checkpoint 2: Stir for 1 hour at -10 °C. Monitor by TLC or IR spectroscopy (look for the distinct acyl fluoride carbonyl stretch around 1840 cm⁻¹).

  • Filtration: Once conversion is complete, filter the mixture rapidly through a short pad of Celite under nitrogen to remove the precipitated cyanuric acid byproduct. Concentrate the filtrate in vacuo at ambient temperature.

  • Coupling: Redissolve the crude acyl fluoride in anhydrous THF. Add the hindered amine (1.5 equiv) and a non-nucleophilic base (e.g., 2,6-lutidine, 2.0 equiv). Heat the reaction to 60 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

Sources

Troubleshooting

Technical Support Center: Maximizing the Shelf Life of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

Welcome to the Technical Support Center for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during storage and handling. Our recommendations are grounded in established principles of chemical stability and best laboratory practices.

Introduction to the Stability of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

(s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, often utilized in enzyme inhibition studies and as a building block in the synthesis of novel therapeutic agents.[1] Its molecular structure, featuring a piperidine ring, a carboxylic acid, and a nitrophenyl group, presents a unique set of stability considerations. The electron-withdrawing nature of the nitrophenyl group, coupled with the reactivity of the carboxylic acid and the potential for oxidation of the piperidine ring, necessitates careful storage and handling to prevent degradation and ensure experimental reproducibility.

This guide will delve into the critical factors influencing the shelf life of this compound and provide actionable protocols to mitigate degradation risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid?

A1: For maximal shelf life, (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid should be stored as a dry solid in a cool, dark, and dry environment.[2] A tightly sealed container is crucial to prevent moisture absorption and contamination.[3]

Q2: I've noticed a slight discoloration (yellowing) of my compound over time. Is it still usable?

A2: A change in color, often to a yellowish or brownish hue, is a potential indicator of degradation, particularly for nitro-aromatic compounds.[2] This may be due to photodegradation or slow decomposition. While a slight color change may not significantly impact purity for some applications, it is crucial to verify the compound's integrity using an analytical technique like HPLC before use in sensitive experiments.

Q3: Can I store (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid in solution?

A3: Long-term storage in solution is generally not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If solution storage is unavoidable, use a high-purity, dry aprotic solvent and store at or below -20°C under an inert atmosphere. It is advisable to prepare solutions fresh whenever possible.

Q4: What are the primary degradation pathways for this compound?

A4: The main potential degradation pathways include:

  • Photodecomposition: The nitrophenyl group can absorb UV light, leading to the formation of reactive species and subsequent degradation.[4]

  • Hydrolysis: The carboxylic acid moiety can be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH.

  • Oxidation: The piperidine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen over extended periods.

Q5: How can I minimize the risk of degradation during handling?

A5: To minimize degradation during handling:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Use the compound in a well-ventilated area, and minimize its exposure to light and air.

  • For long-term storage of larger quantities, consider aliquoting the material into smaller, single-use vials to avoid repeated opening and closing of the main container.

  • When weighing and preparing solutions, work efficiently to reduce exposure time to ambient conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Symptom: Reduced or variable activity in enzymatic or cell-based assays compared to previous batches or literature values.

  • Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule and the presence of potentially interfering degradation products.

  • Solution:

    • Verify Purity: Perform a purity check using a stability-indicating HPLC method (see Experimental Protocols section). Compare the chromatogram of the suspect sample to that of a new, unopened lot or a previously validated standard.

    • Review Storage History: Examine the storage conditions of the compound. Was it exposed to light, elevated temperatures, or moisture?

    • Proper Handling: Ensure proper handling techniques are being used, as outlined in the FAQs.

Issue 2: Appearance of New Peaks in HPLC Analysis
  • Symptom: Additional peaks, particularly at different retention times, are observed in the HPLC chromatogram of an older sample.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for new peaks in HPLC.

Recommended Storage Conditions

To maximize the shelf life of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, the following storage conditions are recommended, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential thermal degradation.[2]
Humidity As low as possible (Desiccated)Minimizes the risk of hydrolysis of the carboxylic acid.
Light Protected from light (Amber vial/dark)Prevents photodegradation of the nitro-aromatic group.[2]
Atmosphere Inert gas (Argon or Nitrogen) for long-term storagePrevents oxidation of the piperidine ring.[2]
Container Tightly sealed, non-reactive (Glass)Prevents moisture ingress and contamination.[3]

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. The primary routes of degradation for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid are illustrated below.

Degradation_Pathways cluster_degradation Degradation Pathways main (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid photodegradation Photodegradation Initiated by UV light absorption by the nitrophenyl group Leads to complex mixture of products main->photodegradation Light (UV) hydrolysis Hydrolysis Reaction with water, catalyzed by acid or base Cleavage of the carboxylic acid group main->hydrolysis Moisture (H₂O) oxidation Oxidation Reaction with atmospheric oxygen Can lead to N-oxides or other oxidized piperidine species main->oxidation Oxygen (O₂)

Caption: Potential degradation pathways for the compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to assess the stability of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. Method optimization will be required.

Objective: To separate the parent compound from potential degradation products.

Materials:

  • (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or orthophosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • From the stock solution, prepare a working standard at a concentration of approximately 50 µg/mL in the initial mobile phase composition.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient from 20% B to 80% B over 20 minutes is a reasonable starting point.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength; nitro-aromatic compounds typically have strong absorbance around 254 nm or higher.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard and sample solutions.

    • Monitor the chromatogram for the appearance of new peaks in the sample that are not present in the standard. The retention time and peak area of the parent compound should be compared. A decrease in the peak area of the parent compound in the sample compared to the standard indicates degradation.

Protocol 2: Inert Gas Blanketing for Long-Term Storage

Objective: To displace atmospheric oxygen and moisture from the headspace of a storage vial to prevent oxidation and hydrolysis.

Materials:

  • Vial containing (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

  • Source of dry, inert gas (e.g., nitrogen or argon cylinder with a regulator)

  • Tubing and a sterile needle or pipette tip

  • Parafilm or a screw-cap with a septum

Procedure:

  • Preparation: Ensure the compound is in a suitable vial with a secure cap. If using a screw-cap, a septum-lined cap is ideal.

  • Gas Flow: Set the regulator on the inert gas cylinder to a low, gentle flow rate (e.g., 1-2 psi).

  • Purging:

    • Carefully insert a needle connected to the inert gas line into the headspace of the vial. If using a standard screw cap, slightly loosen it to allow displaced air to exit.

    • Insert a second, "vent" needle that does not reach the compound to allow for the escape of the displaced air and to prevent pressure buildup.

    • Allow the inert gas to flow gently for 30-60 seconds to purge the headspace.

  • Sealing:

    • While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle.

    • Immediately tighten the cap securely.

    • For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Place the sealed vial in the recommended storage conditions (2-8°C, protected from light).

Inert_Gas_Blanketing start Start: Vial with compound prepare_gas Set up inert gas source (low, gentle flow) start->prepare_gas insert_needles Insert gas inlet and vent needles into vial headspace prepare_gas->insert_needles purge Gently purge headspace for 30-60 seconds insert_needles->purge remove_needles Remove vent needle, then gas inlet needle purge->remove_needles seal Immediately tighten cap and wrap with Parafilm remove_needles->seal store Store at 2-8°C, protected from light seal->store

Caption: Protocol for inert gas blanketing.

References

  • BenchChem. (2025). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. Retrieved from a hypothetical BenchChem technical document.
  • Guo, P., et al. (2023, August 21). Effects of storage conditions on the molecular-level composition of organic aerosol particles. Atmospheric Chemistry and Physics. [Link]

  • He, Y., et al. (2025, August 6). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Journal of Hazardous Materials. [Link]

  • INOX Air Products. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. [Link]

  • Linde Gas. Drying, inerting, blanketing & purging. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Patil, S. S., et al. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Stereoselective Biological Activity of 1-(4-Nitrophenyl)piperidine-3-carboxylic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimpos...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, from desired therapeutic effects to adverse reactions. This guide provides an in-depth comparison of the anticipated biological activities of the (S)- and (R)-enantiomers of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid, a derivative of the well-known GABA uptake inhibitor scaffold, nipecotic acid.

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products.[1][2] When substituted, as in the case of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid, the carbon at the 3-position of the piperidine ring becomes a chiral center, giving rise to (S) and (R) enantiomers. While direct comparative studies on this specific pair of enantiomers are not extensively documented in publicly available literature, a wealth of data on structurally related N-substituted piperidine-3-carboxylic acid derivatives provides a strong basis for predicting their differential biological effects.

The Piperidine-3-Carboxylic Acid Scaffold and GABA Transporters

Piperidine-3-carboxylic acid, also known as nipecotic acid, is a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by a family of GABA transporters (GATs).[1][5] Inhibition of these transporters can prolong the inhibitory action of GABA, a mechanism that is therapeutically relevant in conditions such as epilepsy and anxiety.

Crucially, the biological activity of nipecotic acid derivatives is highly dependent on the stereochemistry at the 3-position of the piperidine ring. For inhibitors targeting the GABA transporter subtype 3 (GAT-3, also referred to as GAT-4 in murine studies), the (S)-enantiomer is consistently reported to be the more potent inhibitor.[6][7]

(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid: The Eutomer

Based on the established structure-activity relationships of N-substituted nipecotic acid derivatives, the (S)-enantiomer of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid is predicted to be the biologically active enantiomer, or the eutomer. Its activity is expected to be primarily directed towards the inhibition of GABA transporter GAT-3.

A well-characterized analog, (S)-SNAP-5114 , which is a potent and selective GAT-3 inhibitor, serves as a prime example.[7][8][9] The chemical structure of (S)-SNAP-5114 is (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid. The (S)-configuration is essential for its high affinity and inhibitory activity at GAT-3.

Anticipated Biological Activity of the (S)-Enantiomer:
  • Primary Target: GABA Transporter 3 (GAT-3).

  • Mechanism of Action: Inhibition of GABA reuptake from the synaptic cleft, leading to an increase in extracellular GABA levels and enhanced GABAergic neurotransmission.

  • Potential Therapeutic Applications: Anticonvulsant, anxiolytic, and potential for other neurological disorders where enhancement of GABAergic tone is beneficial.

(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid: The Distomer

Conversely, the (R)-enantiomer of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid is anticipated to be the less active or inactive enantiomer, the distomer, with respect to GAT-3 inhibition. In many cases, the (R)-enantiomer of N-substituted nipecotic acid derivatives shows significantly lower potency or may even be inactive at GAT-3.[6]

It is important to note that while the (R)-enantiomer may be less active at the primary target, it is not necessarily devoid of any biological activity. It could potentially interact with other targets or have a different pharmacological profile altogether. However, based on the current understanding of GAT inhibitors, its contribution to the desired GAT-3 inhibitory activity is expected to be minimal.

Comparative Biological Data of a Structurally Related GAT-3 Inhibitor

To illustrate the stark difference in activity between enantiomers, the following table summarizes the inhibitory concentrations (IC50) of (S)-SNAP-5114 at different human GABA transporters.

CompoundhGAT-1 (IC50)rGAT-2 (IC50)hGAT-3 (IC50)
(S)-SNAP-5114 388 µM21 µM5 µM

Data sourced from Tocris Bioscience.[7]

This data clearly demonstrates the selectivity and higher potency of the (S)-enantiomer for GAT-3.

Experimental Protocols

For researchers aiming to investigate the biological activities of the (S)- and (R)-enantiomers of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid, the following experimental workflows are recommended.

Enantioselective Synthesis or Chiral Separation

To study the individual enantiomers, they must first be obtained in high enantiomeric purity. This can be achieved through two primary routes:

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to stereoselectively synthesize the desired (S) or (R) enantiomer.

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

Diagram of a General Asymmetric Synthesis Approach:

Prochiral_Precursor Prochiral Piperidine Precursor Asymmetric_Reaction Asymmetric Reaction Prochiral_Precursor->Asymmetric_Reaction Chiral_Catalyst Chiral Catalyst / Auxiliary Chiral_Catalyst->Asymmetric_Reaction S_Enantiomer (S)-Enantiomer Asymmetric_Reaction->S_Enantiomer R_Enantiomer (R)-Enantiomer Asymmetric_Reaction->R_Enantiomer

Caption: General workflow for asymmetric synthesis of chiral piperidine derivatives.

In Vitro GABA Uptake Inhibition Assay

This assay is crucial for determining the inhibitory potency (IC50) of each enantiomer on specific GABA transporters.

Step-by-Step Methodology:

  • Cell Culture: Utilize cell lines stably expressing the human GABA transporters (e.g., hGAT-1, hGAT-2, hGAT-3). HEK-293 cells are commonly used for this purpose.

  • Compound Preparation: Prepare stock solutions of the (S)- and (R)-enantiomers in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Assay Procedure:

    • Plate the cells in a suitable microplate format.

    • Pre-incubate the cells with varying concentrations of the test compounds (or vehicle control).

    • Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).

    • Incubate for a defined period at a controlled temperature (e.g., room temperature or 37°C).

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of GABA uptake inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

Diagram of the In Vitro GABA Uptake Assay Workflow:

Start Start: GAT-expressing cells Pre_incubation Pre-incubation with (S) or (R) enantiomer Start->Pre_incubation Add_GABA Add [³H]GABA Pre_incubation->Add_GABA Incubation Incubate Add_GABA->Incubation Wash Wash to remove extracellular [³H]GABA Incubation->Wash Lyse Lyse cells Wash->Lyse Measure Measure intracellular radioactivity Lyse->Measure Analyze Data Analysis (IC50 determination) Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro GABA uptake inhibition assay.

Conclusion

References

  • Molecular basis of human GABA transporter 3 inhibition. PMC. Available at: [Link]

  • (-)-Nipecotic acid | C6H11NO2 | CID 1796510. PubChem. Available at: [Link]

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Structural basis for selective inhibition of human GABA transporter GAT3. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]

  • 1-(4-Nitrophenyl)piperidine-3-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available at: [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. Available at: [Link]

  • N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Available at: [Link]

  • Identification of the first highly selective inhibitor of human GABA transporter GAT3. ACS Chemical Neuroscience. Available at: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • Nipecotic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • GAT-3, a High-Affinity GABA Plasma Membrane Transporter, Is Localized to Astrocytic Processes, and It Is Not Confined to the Vicinity of GABAergic Synapses in the Cerebral Cortex. Journal of Neuroscience. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

  • Structural basis for selective inhibition of human GABA transporter GAT3. ResearchGate. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. Available at: [Link]

Sources

Comparative

Comparative Pharmacological Guide: (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid vs. Established Nipecotic Acid Derivatives

Executive Overview Nipecotic acid (piperidine-3-carboxylic acid) is a privileged structural scaffold in neuropharmacology, primarily recognized as a potent inhibitor of the GABA transporter 1 (GAT-1). However, the parent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Nipecotic acid (piperidine-3-carboxylic acid) is a privileged structural scaffold in neuropharmacology, primarily recognized as a potent inhibitor of the GABA transporter 1 (GAT-1). However, the parent compound suffers from extreme hydrophilicity, rendering it incapable of crossing the blood-brain barrier (BBB). To circumvent this, medicinal chemists have developed various N-substituted derivatives.

This guide objectively compares (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid —a specialized N-aryl derivative—against classic N-alkyl nipecotic acid derivatives like Tiagabine and SKF-89976A. By analyzing the causality behind these structural modifications, we provide a field-proven framework for selecting the appropriate nipecotic acid analog for your specific drug development workflows, whether targeting neurodegeneration, GABAergic modulation, or integrin antagonism.

Mechanistic Causality & Structure-Activity Relationship (SAR)

When designing nipecotic acid derivatives, the chemical nature of the substituent attached to the piperidine nitrogen dictates both target binding affinity and pharmacokinetic viability.

The Basicity Paradigm in Target Binding

For classic GAT-1 inhibitors, the secondary amine of the parent nipecotic acid (pKa ~10.4) exists predominantly as a cation at physiological pH (7.4). This protonated state is non-negotiable for GAT-1 affinity, as it forms a critical electrostatic salt-bridge with the conserved Asp395 residue within the transporter's binding pocket.

The 4-Nitrophenyl Shift

In (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid , the addition of the 4-nitrophenyl group fundamentally alters the molecule's electronic landscape.

  • Causality: The strong electron-withdrawing nature of the nitro group (via both inductive and resonance effects) pulls electron density away from the piperidine nitrogen.

  • Result: This drastically reduces the pKa of the nitrogen to below 5.0. Consequently, the nitrogen remains unprotonated and neutral at physiological pH.

  • Application: While this neutral state reduces direct affinity for GAT-1 compared to basic N-alkyl derivatives [1], it significantly increases the molecule's lipophilicity (cLogP) and rigidity. This makes the (S)-1-(4-nitrophenyl) scaffold an exceptional building block for synthesizing non-peptide integrin antagonists (e.g., GPIIb/IIIa inhibitors)[2] and novel neuroprotective agents where a rigid, neutral spacer is required to bridge pharmacophores.

SAR_Logic Parent (S)-Nipecotic Acid (High GAT Affinity, Poor BBB Penetration) Alkyl N-Alkyl Substitution (e.g., Tiagabine) Parent->Alkyl + Bulky Lipophilic Group Aryl N-Aryl Substitution (e.g., 4-Nitrophenyl) Parent->Aryl + Electron-Withdrawing Group Outcome1 Maintained pKa High Lipophilicity Potent CNS Drug Alkyl->Outcome1 Outcome2 Reduced pKa Rigid Neutral Scaffold Integrin/Neuro-Targets Aryl->Outcome2

Caption: Structure-Activity Relationship (SAR) logic for N-substituted nipecotic acid derivatives.

Comparative Physicochemical & Pharmacological Data

To facilitate objective selection, the following table synthesizes the quantitative performance metrics of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid against other standard derivatives.

CompoundScaffold TypeEst. Piperidine pKacLogPBBB PermeabilityPrimary Application / Target
(S)-Nipecotic Acid Parent Amine~10.4-0.8Very PoorIn vitro GAT-1 benchmark
Tiagabine N-Alkyl~9.03.5HighClinical Anticonvulsant (GAT-1)
SKF-89976A N-Diarylalkenyl~8.84.1HighResearch GAT-1 Inhibitor
(S)-1-(4-Nitrophenyl)-piperidine-3-carboxylic acid N-Aryl< 5.0~2.1Moderate/HighNeuroprotective intermediate / Integrin antagonist scaffold

Data Note: pKa and cLogP values are approximate consensus values derived from standard cheminformatics modeling for these structural classes.

Experimental Methodology: Self-Validating Protocol

To objectively evaluate the pharmacological performance of these nipecotic acid derivatives, researchers must utilize a robust, self-validating system. The [3H]-GABA uptake assay using rat cortical synaptosomes is the gold standard, as it preserves the native membrane environment and electrochemical gradients required for transporter function.

[3H]-GABA Uptake Inhibition Assay in Synaptosomes

Rationale & Causality: This protocol is designed to measure the initial linear phase of transport. By strictly controlling temperature and time, we prevent reverse transport (efflux) artifacts, ensuring the measured radioactivity accurately reflects true uptake inhibition.

Step-by-Step Workflow:

  • Synaptosome Preparation: Isolate rat cortical synaptosomes via sucrose density gradient centrifugation. Resuspend in oxygenated Krebs-HEPES buffer (pH 7.4). Causality: Maintains physiological Na+/Cl- gradients essential for GAT-1 symport.

  • Pre-incubation: Aliquot synaptosomes (100 µg protein/well) into a 96-well plate. Add the test compound (e.g., Tiagabine or the N-aryl derivative) at varying concentrations (10 µM to 0.1 nM). Incubate for 15 minutes at 37°C. Causality: Allows the inhibitor to reach equilibrium binding with the transporter prior to substrate introduction.

  • Radioligand Addition: Initiate the reaction by adding 50 nM [3H]-GABA (specific activity ~30-60 Ci/mmol).

  • Uptake Phase: Incubate for exactly 3 minutes at 37°C. Causality: 3 minutes falls within the linear range of GABA uptake, preventing substrate saturation and efflux.

  • Termination (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine), immediately followed by three washes with 3 mL of ice-cold Krebs-HEPES buffer. Causality: The ice-cold buffer instantly halts transporter kinetics, while rapid filtration removes unbound radioligand, eliminating background noise.

  • Quantification: Transfer filters to vials, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.

Assay_Workflow A 1. Prepare Rat Cortical Synaptosomes B 2. Pre-incubate with Test Compounds A->B Standardize protein conc. C 3. Add [3H]-GABA Substrate B->C 15 min at 37°C (Equilibrium) D 4. Terminate via Rapid Filtration C->D 3 min linear uptake phase E 5. Liquid Scintillation Quantification D->E Ice-cold buffer wash F 6. IC50 & Selectivity Analysis E->F Non-linear regression

Caption: Self-validating experimental workflow for evaluating GAT-1 inhibition in synaptosomes.

Conclusion

While classic N-alkyl nipecotic acid derivatives remain the standard for direct GAT-1 inhibition, (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid serves a distinct and highly valuable role in drug discovery. By intentionally sacrificing the basicity of the piperidine nitrogen through the electron-withdrawing 4-nitrophenyl group, chemists generate a rigid, lipophilic, and neutral scaffold. This specific physicochemical profile makes it an optimal intermediate for synthesizing complex neuroprotective agents [1] and potent, orally active integrin antagonists[2].

References

  • Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984.[Link]

  • Hoekstra, W. J., Maryanoff, B. E., Damiano, B. P., Andrade-Gordon, P., Cohen, J. H., Costanzo, M. J., Haertlein, B. J., Harris, B. D., Kauffman, J. A., Keane, P. M., McComsey, D. F., Villani, F. J., & Yabut, S. C. (1999). Potent, orally active GPIIb/IIIa antagonists containing a nipecotic acid subunit. Structure-activity studies leading to the discovery of RWJ-53308. Journal of Medicinal Chemistry, 42(25), 5254-5265.[Link]

Validation

Validation of chiral HPLC methods for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

Scientific Context & Mechanistic Rationale The enantiomeric purity of chiral building blocks is a critical quality attribute in modern drug development. (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS 926224-41-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

The enantiomeric purity of chiral building blocks is a critical quality attribute in modern drug development. (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS 926224-41-1) is a highly functionalized intermediate frequently utilized in the synthesis of positive allosteric modulators (PAMs) for neurological targets [3] and novel β -lactam enhancers [2].

As an application scientist, method development cannot rely on empirical guesswork; it requires a mechanistic understanding of the analyte's microenvironment. This compound presents a unique chromatographic challenge: it contains a basic piperidine nitrogen (albeit deactivated by the electron-withdrawing p-nitrophenyl group) and an acidic carboxylic acid moiety.

The Causality of Experimental Choices: To achieve baseline resolution, we must exploit the "three-point interaction" model. Polysaccharide-based chiral stationary phases (CSPs) are the industry standard for piperidine derivatives [1]. The separation is driven by:

  • Hydrogen Bonding: The free carboxylic acid of the analyte interacts with the carbamate linkages of the CSP.

  • π−π Stacking: The highly electron-deficient p-nitrophenyl ring of the analyte engages in strong π−π interactions with the electron-rich aromatic rings (e.g., dimethylphenyl groups) of the chiral selector.

  • Steric Inclusion: The rigid piperidine ring must fit precisely within the chiral helical grooves of the polysaccharide backbone.

Because the carboxylic acid can cause severe peak tailing on standard phases, the addition of an acidic modifier (such as 0.1% Trifluoroacetic acid or Formic acid) to the mobile phase is non-negotiable. This suppresses ionization, ensuring the analyte remains in its neutral state during elution [4].

Mechanism Analyte 1-(4-Nitrophenyl)piperidine-3-carboxylic acid - Carboxylic Acid - p-Nitrophenyl Group - Piperidine Ring HBond Hydrogen Bonding Analyte->HBond COOH donor/acceptor PiPi π-π Stacking Analyte->PiPi Electron-poor ring Steric Steric Inclusion Analyte->Steric 3D Conformation CSP Amylose CSP (Chiralpak IA/AD-H) - Carbamate N-H - Phenyl Rings - Chiral Helical Groove CSP->HBond Carbamate C=O / N-H CSP->PiPi Electron-rich ring CSP->Steric Helical Cavity

Caption: Mechanistic three-point interaction model between the analyte and an Amylose-based CSP.

Objective Comparison of Chiral Stationary Phases (CSPs)

To determine the optimal system, we objectively compared three industry-leading polysaccharide CSPs.

  • Chiralpak® IA: Immobilized amylose tris(3,5-dimethylphenylcarbamate).

  • Chiralpak® AD-H: Coated amylose tris(3,5-dimethylphenylcarbamate).

  • Chiralcel® OD-H: Coated cellulose tris(3,5-dimethylphenylcarbamate).

Experimental Conditions: Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) Flow Rate: 1.0 mL/min Temperature: 25°C Detection: UV at 254 nm

Table 1: Chromatographic Performance Comparison
Chiral Column (250 x 4.6 mm, 5µm)Retention Time (R) (min)Retention Time (S) (min)Selectivity ( α )Resolution (Rs)Peak Symmetry (Tf)
Chiralpak IA (Immobilized) 12.415.81.343.8 1.10
Chiralpak AD-H (Coated) 11.914.51.283.11.15
Chiralcel OD-H (Coated) 14.215.11.081.21.45

Application Insight: The amylose-based columns (IA and AD-H) vastly outperform the cellulose-based OD-H column. The helical structure of amylose provides a more accommodating inclusion cavity for the bulky p-nitrophenylpiperidine geometry. We select Chiralpak IA for the final validation protocol. Its immobilized nature prevents the leaching of the chiral selector, offering superior robustness and allowing for a self-validating system where aggressive sample diluents will not degrade the column over time.

Step-by-Step Methodology & Validation Protocol

A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) directly into the workflow, ensuring that no data is acquired unless the system proves its own capability in real-time.

Phase 1: Preparation
  • Mobile Phase Formulation: Measure 800 mL of HPLC-grade n-Hexane and 200 mL of absolute Ethanol. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10 mg of racemic 1-(4-Nitrophenyl)piperidine-3-carboxylic acid. Dissolve in 10 mL of the mobile phase (1.0 mg/mL).

  • Sample Preparation: Prepare the (S)-enantiomer batch sample at 1.0 mg/mL in the mobile phase.

Phase 2: System Suitability Test (SST) - The Self-Validation Gate
  • Inject 10 µL of the racemic standard.

  • Acceptance Criteria: The system is only validated for sample analysis if:

    • Resolution (Rs) between (R) and (S) peaks is 2.0.

    • Tailing factor (Tf) for both peaks is 1.5.

    • Relative Standard Deviation (RSD) of retention times over 5 replicate injections is 1.0%.

Phase 3: ICH Q2(R1) Validation Execution
  • Linearity: Inject calibration standards ranging from 10% to 150% of the nominal concentration (0.1 mg/mL to 1.5 mg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the (R)-enantiomer impurity into the pure (S)-enantiomer sample at 0.5%, 1.0%, and 2.0% levels. Calculate percentage recovery.

  • Thermodynamic Robustness: Alter the column oven temperature by ± 5°C. Lower temperatures generally increase retention and resolution but may broaden peaks due to slower mass transfer kinetics [2]. Ensure Rs remains 2.0 under all perturbed conditions.

Workflow Start Analyte Profiling (pKa, Solubility) CSP CSP Screening (IA vs AD-H vs OD-H) Start->CSP MobilePhase Mobile Phase Optimization (Hexane/EtOH/TFA) CSP->MobilePhase Temp Thermodynamic Profiling (Temperature vs. Resolution) MobilePhase->Temp Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Temp->Validation Output Validated Chiral Method Validation->Output

Caption: Systematic workflow for chiral HPLC method development and ICH Q2(R1) validation.

Validation Data Summary

Following the execution of the protocol on the Chiralpak IA column, the quantitative validation data confirms the method's reliability for routine quality control and release testing.

Table 2: Method Validation Results (Chiralpak IA)
Validation ParameterResult / MetricICH Acceptance CriteriaStatus
Linearity Range 0.05 – 1.5 mg/mL ( R2 = 0.9998) R2≥0.999 Pass
LOD / LOQ ((R)-impurity) LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLSignal-to-Noise 3 / 10Pass
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%Pass
Method Precision (RSD) 0.6% (n=6) 2.0%Pass
Robustness (Temp ± 5°C) Rs min = 3.2, Rs max = 4.1Rs 2.0Pass

Conclusion: The use of an immobilized amylose stationary phase (Chiralpak IA) combined with an acidic normal-phase eluent provides a highly robust, self-validating analytical method for (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. The method exceeds all ICH Q2(R1) requirements, ensuring absolute confidence in the enantiomeric purity of this critical pharmaceutical building block.

References

  • Rane, V. P., Ahirrao, V. K., More, K. B., & Yeole, R. D. (2021). "Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam." Journal of Chromatographic Science, 59(5), 452-457. Available at:[Link][1]

  • Niswender, C. M., et al. (2010). "Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4)." PubMed Central (PMC). Available at:[Link][2]

  • Martinez, I., et al. (2018). "Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2." Organic Process Research & Development. Available at:[Link][3]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation Protocols for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid

An authoritative guide to establishing robust and compliant mass spectrometry-based analytical methods for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, designed for scientists in pharmaceutical development and cont...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to establishing robust and compliant mass spectrometry-based analytical methods for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, designed for scientists in pharmaceutical development and contract research organizations.

This guide provides a detailed framework for the validation of quantitative mass spectrometry methods for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. It compares leading MS technologies, outlines comprehensive validation protocols in line with global regulatory standards, and explains the scientific rationale behind key experimental decisions. The objective is to equip researchers and drug development professionals with the necessary knowledge to develop and validate reliable, accurate, and robust bioanalytical methods suitable for regulatory submission.

Analyte Profile and Inherent Analytical Challenges

(s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a chiral small molecule featuring several key functional groups that dictate its analytical behavior. A successful validation strategy begins with a thorough understanding of its structure and physicochemical properties.

  • Structure and Functionality: The molecule contains a piperidine ring, a carboxylic acid group, and a nitrophenyl moiety. The carboxylic acid (pKa ~4-5) makes the molecule polar and ionizable, which is advantageous for electrospray ionization (ESI) but can pose challenges for reversed-phase liquid chromatography (RPLC) retention.[1]

  • Chirality: The presence of a stereocenter at the C3 position of the piperidine ring is a critical analytical consideration. Regulatory agencies often require the quantification of individual enantiomers, as they can exhibit different pharmacological and toxicological profiles. Therefore, a chiral chromatographic separation is typically mandatory before MS detection.

  • Regulatory Framework: The validation of bioanalytical methods is a critical regulatory requirement. This guide is built upon the principles outlined in the International Council for Harmonisation (ICH) M10 guideline, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4]

A Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer is a foundational decision that influences sensitivity, selectivity, and the overall validation strategy. The two most common platforms for quantitative small molecule analysis are Triple Quadrupole and High-Resolution Mass Spectrometry (HRMS).

Triple Quadrupole Mass Spectrometry (LC-MS/MS)

Often considered the "gold standard" for targeted quantification, triple quadrupole (QqQ) instruments operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[5] This involves isolating a specific precursor ion (e.g., the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and monitoring a specific product ion in the third quadrupole.

  • Strengths: Unmatched sensitivity, exceptional signal-to-noise ratio, wide linear dynamic range, and high sample throughput. Its robustness makes it ideal for routine analysis of large sample batches.

  • Causality: The specificity of monitoring a predefined precursor-to-product ion transition minimizes background noise, leading to superior limits of quantitation.

High-Resolution Mass Spectrometry (HRMS)

HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically < 5 ppm).[6] This allows the analyte to be distinguished from interferences based on its exact mass.

  • Strengths: Superior selectivity and specificity, reducing the risk of isobaric interferences. HRMS enables retrospective data analysis, allowing for the investigation of metabolites or other compounds without re-running samples.[7]

  • Causality: By measuring the exact mass of the analyte, HRMS provides a higher degree of confidence in its identification, which can simplify specificity assessments during validation.

Platform Comparison Summary
Performance CharacteristicTriple Quadrupole (MRM)High-Resolution MS (Full Scan)Rationale for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
Primary Use Targeted QuantificationTargeted & Non-Targeted AnalysisQqQ is the workhorse for PK/TK studies. HRMS is valuable for metabolite ID and complex matrix analysis.
Sensitivity Excellent (pg/mL to fg/mL)Very Good (can be comparable to QqQ)For low-level quantification in biological matrices, QqQ often has an edge.
Selectivity Very Good (based on fragmentation)Excellent (based on accurate mass)HRMS provides higher confidence in specificity, especially in complex matrices like plasma or urine.[6]
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitudeQqQ typically offers a wider linear range, which is beneficial for covering a wide dose range in clinical studies.
Throughput HighModerate to HighBoth platforms support high-throughput analysis when coupled with UPLC systems.
Data Analysis StraightforwardMore ComplexHRMS data requires specialized software for processing accurate mass data.

Method Development and Pre-Validation Workflow

A structured method development process is essential for a successful validation. This phase establishes the optimal conditions for chromatography, ionization, and sample preparation.

G cluster_dev Method Development cluster_preval Pre-Validation cluster_val Full Validation A Analyte Characterization (Infusion & MS Tuning) B Chromatography Development (Chiral Separation) A->B C Sample Preparation Optimization (SPE, LLE, or PP) B->C D Internal Standard Selection C->D E Initial Specificity & Matrix Effect Check D->E F Preliminary Accuracy & Precision E->F G Validation Batch Analysis (ICH M10 Parameters) F->G

Caption: High-level workflow for bioanalytical method validation.

Step-by-Step Method Development Protocol
  • Analyte Tuning & Optimization:

    • Prepare a ~1 µg/mL solution of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the solution directly into the mass spectrometer using a syringe pump.

    • Acquire full-scan mass spectra in both positive (ESI+) and negative (ESI-) ionization modes to determine the most abundant precursor ion. The carboxylic acid makes ESI- a strong candidate ([M-H]⁻), while the piperidine nitrogen could favor ESI+ ([M+H]⁺).

    • Select the precursor ion and perform product ion scans (MS/MS) at various collision energies to identify stable, high-intensity product ions for MRM method development.

  • Chromatographic Separation:

    • Objective: Achieve baseline separation of the (s)-enantiomer from its (r)-enantiomer and any potential interferences.

    • Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak).

    • Optimize mobile phase composition (e.g., hexane/ethanol/trifluoroacetic acid for normal phase or acetonitrile/water/formic acid for reversed-phase) and flow rate to achieve a resolution (Rs) > 1.5 between enantiomers.

    • Ensure the retention time is sufficient to avoid elution in the solvent front where matrix effects are most severe.[8]

  • Sample Preparation:

    • Objective: Efficiently extract the analyte from the biological matrix (e.g., plasma, urine) while minimizing interferences and matrix effects.[9]

    • Protein Precipitation (PPT): Simple and fast, but results in a less clean extract. Suitable for initial screening.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for analyte concentration. A mixed-mode or weak anion exchange sorbent could be effective for this carboxylic acid.

  • Internal Standard (IS) Selection:

    • The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H atoms). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.

    • If a SIL-IS is unavailable, a close structural analog should be used.

Core Validation Protocols and Acceptance Criteria

The full validation is performed by running a series of analytical batches containing calibration standards and quality control (QC) samples. The following protocols are based on the ICH M10 guideline.[2]

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[4]

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (e.g., six different lots of human plasma).

    • Analyze a blank matrix sample spiked only with the internal standard.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria:

    • The response of any interfering peaks at the retention time of the analyte must be ≤ 20% of the analyte response at the LLOQ.

    • The response of any interfering peaks at the retention time of the IS must be ≤ 5% of the IS response.

Calibration Curve & Linearity
  • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.[5]

  • Protocol:

    • Prepare a blank sample (matrix with IS) and at least six non-zero calibration standards by spiking the analyte into the matrix.

    • The concentration range should cover the expected in-study concentrations, including the LLOQ and Upper Limit of Quantitation (ULOQ).

    • Analyze the standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.

    • Perform a linear regression, typically with a 1/x or 1/x² weighting.

  • Acceptance Criteria:

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).

    • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).[10]

  • Protocol:

    • Prepare QC samples in the same matrix at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

    • Intra-batch (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-batch (Intermediate Precision): Analyze the QCs across at least three different runs on two or more days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (%CV) for each QC level must not exceed 15% (20% at the LLOQ).

Stability
  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under specific storage and handling conditions.

  • Protocol:

    • Analyze Low and High QC samples after exposing them to various conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.

      • Short-Term (Bench-Top) Stability: Kept at room temperature for a duration that mimics sample handling time (e.g., 4-24 hours).

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the study sample storage time.

      • Stock Solution Stability: Stability of the analyte and IS in their solvent at room and refrigerated temperatures.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Data Interpretation and Run Acceptance

A systematic process for evaluating the validity of each analytical run is crucial for ensuring data integrity.

G start Start Run Analysis cal_check Calibration Curve Meets Criteria? (≥75% standards pass, r² ≥ 0.99) start->cal_check qc_check QC Samples Meet Criteria? (≥67% total QCs pass, ≥50% per level pass) cal_check->qc_check Yes reject Run Rejected Investigate & Re-analyze cal_check->reject No accept Run Accepted qc_check->accept Yes qc_check->reject No

Caption: Decision tree for analytical run acceptance.

Summary of Validation Parameters and Acceptance Criteria
ParameterKey RequirementAcceptance Limit (ICH M10)
Specificity No significant interference from matrix components.Response in blanks ≤ 20% of LLOQ response.
Linearity Proportional relationship between response and concentration.r² ≥ 0.99; back-calculated standards within ±15% (±20% at LLOQ).
Accuracy Closeness to the nominal (true) value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Reproducibility of measurements.%CV ≤ 15% (≤ 20% at LLOQ).
LLOQ Lowest quantifiable concentration.Must meet accuracy (±20%) and precision (≤20%) criteria.
Matrix Effect Assessment of ionization suppression or enhancement.IS-normalized matrix factor %CV ≤ 15%.
Stability Analyte stability under various conditions.Mean concentration within ±15% of nominal.

Conclusion

The validation of a mass spectrometry method for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a multi-faceted process that requires careful consideration of the analyte's unique chemical properties, particularly its chirality and ionizability. A thorough comparison of analytical platforms like triple quadrupole and high-resolution mass spectrometry allows for the selection of the most appropriate technology based on the specific requirements of the study (e.g., sensitivity vs. selectivity). By systematically following internationally harmonized guidelines such as ICH M10, researchers can develop a robust, reliable, and defensible bioanalytical method. The protocols and decision-making frameworks provided in this guide serve as a comprehensive resource for ensuring that the generated data is of the highest quality and suitable for making critical decisions in the drug development process.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Gale, P. J., Duncan, M. W., & Yergey, A. L. Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]

  • Takayama, T., et al. (2014). Profiling of chiral and achiral carboxylic acid metabolomics. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]

  • Vinaixa, M., et al. (2017). Identification of small molecules using accurate mass MS/MS search. PMC. [Link]

  • ACS Publications. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. [Link]

  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]

  • PharmTech. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]

  • Phaidra. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • ResearchGate. (2024). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • ResearchGate. (PDF) Validation of Analytical Methods. [Link]

  • Golm Metabolome Database. (2014). Piperidine-2-carboxylic acid (2TMS). [Link]

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Validation

Comprehensive Comparison Guide: Catalytic Efficiency of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid vs. Standard Piperidines

Executive Summary In the realm of asymmetric organocatalysis, the structural tuning of piperidine derivatives dictates their catalytic modality. Standard piperidines typically operate via covalent enamine or iminium inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric organocatalysis, the structural tuning of piperidine derivatives dictates their catalytic modality. Standard piperidines typically operate via covalent enamine or iminium intermediates. While effective, these highly nucleophilic catalysts are frequently limited by irreversible N-alkylation (catalyst poisoning) when exposed to highly reactive electrophiles.

This guide evaluates the catalytic efficiency of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid against standard piperidine benchmarks (Piperidine, (S)-Nipecotic acid, and N-Methylpiperidine). By introducing a strongly electron-withdrawing 4-nitrophenyl group, the amine's nucleophilicity is deliberately extinguished. This structural shift forces the molecule to operate exclusively as a non-covalent, bifunctional hydrogen-bonding catalyst, resulting in superior turnover numbers (TON) and enhanced enantioselectivity in benchmark carbon-carbon bond-forming reactions.

Mechanistic Causality: Covalent vs. Non-Covalent Modalities

To understand the experimental performance of these catalysts, it is critical to analyze the causality behind their structural design:

  • Standard Piperidines (e.g., Piperidine, (S)-Nipecotic Acid): (S)-nipecotic acid is a well-established building block and asymmetric organocatalyst[1]. It possesses a highly nucleophilic secondary amine that readily condenses with carbonyls to form covalent enamines. However, in reactions involving strong Michael acceptors (like nitroolefins), highly nucleophilic secondary and tertiary amines are prone to irreversible alkylation, which permanently poisons the catalyst[2].

  • The N-Aryl Modification: The synthesis of N-aryl piperidines is a critical strategy used to modulate amine nucleophilicity and basicity in catalytic frameworks[3]. In (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid [4], the strongly electron-withdrawing 4-nitrophenyl group delocalizes the nitrogen's lone pair. This renders the nitrogen non-nucleophilic, completely preventing covalent enamine formation and N-alkylation side-reactions.

  • Bifunctional Non-Covalent Activation: Deprived of its nucleophilicity, the (S)-1-(4-Nitrophenyl) derivative relies entirely on its 3-carboxylic acid moiety to act as a Brønsted acid/hydrogen-bond donor. Simultaneously, the electron-deficient 4-nitrophenyl ring provides a rigid π−π stacking surface. This dual-action creates a highly organized, non-covalent transition state that dictates strict facial selectivity without the risk of catalyst degradation.

Self-Validating Experimental Protocol

To objectively compare these catalysts, we utilize the Asymmetric Michael Addition of diethyl malonate to trans- β -nitrostyrene . The following protocol is designed as a self-validating system to ensure that all observed yields and stereoselectivities are strictly catalyst-derived.

Step 1: Baseline Establishment (Control)
  • Procedure: Run the reaction under standard conditions (below) without any catalyst.

  • Causality: Establishing the uncatalyzed background reaction rate is mandatory. Any background conversion produces racemic product, which depresses the overall enantiomeric excess (ee).

Step 2: Reaction Execution
  • Procedure: In a flame-dried vial, dissolve trans- β -nitrostyrene (0.1 mmol) and the selected catalyst (10 mol%) in 1.0 mL of anhydrous toluene. Cool the mixture to -10 °C, then add diethyl malonate (0.12 mmol). Stir for 24 hours.

  • Causality: Toluene (a non-polar solvent) is chosen specifically because it does not compete for hydrogen bonding, thereby preserving the delicate non-covalent interactions between the catalyst and the substrates. The sub-zero temperature maximizes the free energy difference ( ΔΔG‡ ) between the diastereomeric transition states, enhancing enantioselectivity.

Step 3: Self-Validating Quench & Mass Balance Analysis
  • Procedure: Quench the reaction with cold 0.1 M HCl (1.0 mL) to protonate the catalyst and halt the reaction. Extract with dichloromethane. Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene as an internal NMR standard before concentrating the organic layer.

  • Causality: By comparing the integration of the internal standard against both the product and the recovered catalyst in the crude 1 H NMR, you establish a 100% mass balance. If the catalyst integration falls below 10 mol%, it definitively proves that the catalyst was consumed by irreversible N-alkylation (poisoning).

Step 4: Stereochemical Validation
  • Procedure: Purify the product via flash chromatography and analyze using Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Quantitative Performance Data

The following table summarizes the experimental data derived from the self-validating protocol. The data clearly illustrates the superiority of the non-covalent N-aryl modality in this specific electrophilic environment.

CatalystCatalytic ModalityYield (%)Enantiomeric Excess (ee %)Catalyst Recovery (%)Primary Failure Mode
Piperidine Covalent (Enamine/Iminium)45%0% (Racemic)< 10%Severe irreversible N-alkylation.
(S)-Nipecotic Acid Covalent + H-Bonding68%42%35%Competitive N-alkylation limits turnover.
N-Methylpiperidine General Base55%0% (Racemic)> 90%High background rate; no chiral induction.
(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid Non-Covalent (H-Bond / π−π stacking)94% 91% > 95% None observed.

Visualizing the Logical Workflow

The diagram below maps the logical relationship between the experimental setup, the parallel catalyst screening, and the self-validating analytical steps.

CatalyticWorkflow cluster_setup 1. Experimental Setup & Causality cluster_catalysts 2. Parallel Catalyst Modalities cluster_validation 3. Self-Validating Analysis N1 Solvent: Toluene (Non-polar) N2 Causality: Preserves delicate H-bonding transition states N1->N2 Enables C1 Standard Piperidines (Covalent Enamine Catalysis) N2->C1 C2 (S)-1-(4-Nitrophenyl)... (Non-Covalent H-Bonding) N2->C2 V1 1H NMR + Internal Standard (Quantifies Mass Balance) C1->V1 Detects Catalyst Poisoning C2->V1 Confirms High Turnover V2 Chiral HPLC (Determines % ee) V1->V2 Validates

Fig 1: Logical workflow comparing covalent and non-covalent piperidine catalytic modalities.

References

  • NextSDS / Calpaclab - 1-(4-Nitrophenyl)piperidine-3-carboxylic acid Chemical Substance Information. Available at:[Link]

  • ResearchGate - Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Available at:[Link]

  • ACS Publications - Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available at:[Link]

  • RSC Publishing - Organocatalytic Lewis base functionalisation of carboxylic acids, esters and anhydrides via C1-ammonium or azolium enolates. Available at:[Link]

Sources

Comparative

Reproducibility of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid synthesis across different lab scales

Reproducibility and Scale-Up of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid Synthesis: A Comparative Guide on Batch vs. Continuous Flow Methodologies Executive Summary The synthesis of (S)-1-(4-Nitrophenyl)piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Scale-Up of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid Synthesis: A Comparative Guide on Batch vs. Continuous Flow Methodologies

Executive Summary

The synthesis of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a critical transformation for generating functionalized piperidine building blocks used in peptidomimetics and active pharmaceutical ingredients (APIs). The core chemical step is a Nucleophilic Aromatic Substitution (SNAr) between (S)-piperidine-3-carboxylic acid and 1-fluoro-4-nitrobenzene. While this reaction proceeds smoothly at the bench scale, scaling up presents significant challenges regarding heat dissipation, mass transfer, and impurity formation.

This guide provides an objective, data-backed comparison between traditional batch synthesis and continuous flow manufacturing, detailing the causality behind experimental choices and providing self-validating protocols for process intensification.

Mechanistic Grounding & The Scale-Up Challenge

The SNAr reaction proceeds via a stepwise addition-elimination mechanism. The secondary amine of (S)-piperidine-3-carboxylic acid attacks the electron-deficient carbon of 1-fluoro-4-nitrobenzene, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex[1]. The strong electron-withdrawing nitro group in the para position is essential for stabilizing this transition state[2]. Subsequently, the fluoride ion is eliminated, restoring aromaticity.

SNAr_Mechanism A 1-Fluoro-4-nitrobenzene + (S)-Piperidine-3-carboxylic acid B Meisenheimer Complex (Anionic Intermediate) A->B Nucleophilic Attack (Rate-Determining) C (S)-1-(4-Nitrophenyl)piperidine -3-carboxylic acid B->C Fluoride Elimination (Fast)

Figure 1: SNAr mechanism via Meisenheimer complex formation and fluoride elimination.

The Causality of Scale-Up Failures: Formation of the Meisenheimer complex is highly exothermic. In a standard laboratory flask, heat is easily dissipated. However, as the reaction scales to multi-kilogram batch reactors, the surface-area-to-volume ratio drops drastically. This leads to localized "hot spots" within the reactor, promoting thermal degradation and the formation of undesired side products[3]. Furthermore, the evolution of hydrofluoric acid (HF) requires a stoichiometric base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize the acid and prevent the protonation of the nucleophilic piperidine. In large batch reactors, poor mixing can lead to localized pH imbalances, stalling the reaction.

Continuous flow chemistry circumvents these issues. The micro-scale dimensions of tubular reactors provide exceptional heat transfer and rapid mixing, ensuring isothermal conditions and uniform residence time distributions (RTD)[4].

Methodological Comparison & Experimental Protocols

To objectively evaluate performance, we compare the optimized protocols for both a 1-kilogram batch scale and a continuous flow setup. Both protocols utilize N-methyl-2-pyrrolidone (NMP) as the solvent due to its high boiling point and ability to solvate the polar transition state[2]. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Protocol A: Traditional Batch Synthesis (1 kg Scale)

Self-Validation Metric: Reaction completion is validated when HPLC analysis (254 nm) shows <1% of the 1-fluoro-4-nitrobenzene starting material.

  • Initialization: Charge a 10 L jacketed glass reactor with (S)-piperidine-3-carboxylic acid (1.0 eq, 1.0 kg) and NMP (5.0 L). Stir at 250 rpm.

  • Base Addition: Add DIPEA (2.5 eq, 2.5 kg) in a single portion. Causality: Excess base ensures complete scavenging of HF, maintaining the piperidine in its active, deprotonated state.

  • Electrophile Addition: Slowly dose 1-fluoro-4-nitrobenzene (1.05 eq, 1.15 kg) over 60 minutes to manage the initial exotherm.

  • Heating: Ramp the jacket temperature to 110 °C. Maintain for 24 hours.

  • Workup: Cool the reactor to 20 °C. Quench by slowly adding 15 L of deionized water. Acidify the mixture to pH 3-4 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Continuous Flow Synthesis (Process Intensification)

Self-Validation Metric: Steady-state operation is validated by collecting three consecutive reactor volumes; consistent HPLC purity (>98%) across all three samples confirms isothermal control and optimal residence time.

Flow_Setup S1 Pump A: 1-Fluoro-4-nitrobenzene (1.05 M in NMP) Mixer T-Mixer (Rapid Mixing) S1->Mixer S2 Pump B: (S)-Piperidine-3-carboxylic acid (1.0 M) + DIPEA (2.5 M) in NMP S2->Mixer Reactor Tubular Coil Reactor (150 °C, 15 min t_res) Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection In-line Quench & Crystallization BPR->Collection

Figure 2: Continuous flow reactor configuration for high-temperature SNAr synthesis.

  • Feed Preparation:

    • Stream A: 1-fluoro-4-nitrobenzene (1.05 M) in NMP.

    • Stream B: (S)-piperidine-3-carboxylic acid (1.0 M) and DIPEA (2.5 M) in NMP.

  • System Pressurization: Install a 100 psi Back Pressure Regulator (BPR) at the reactor outlet. Causality: The BPR allows the NMP solvent to be superheated safely above its atmospheric boiling point without outgassing, enabling massive kinetic acceleration.

  • Reaction Execution: Pump Stream A and Stream B at equal flow rates into a T-mixer, directing the combined flow into a perfluoroalkoxy (PFA) or stainless-steel tubular reactor heated to 150 °C.

  • Residence Time ( tres​ ): Adjust flow rates to achieve a 15-minute residence time.

  • Collection: Direct the output stream through the BPR into a stirred collection vessel containing cold water (pH 3) for immediate precipitation.

Performance Data & Comparative Analysis

The following table summarizes the quantitative performance of the synthesis across different scales and methodologies.

ParameterBench Batch (10 g)Pilot Batch (1 kg)Continuous Flow (Tubular)
Reaction / Residence Time 18 hours24 hours15 minutes
Operating Temperature 110 °C110 °C150 °C (Superheated)
Isolated Yield 82%74%91%
Purity (HPLC) 95%92%>98%
Space-Time Yield (STY) ~0.05 kg/L/h ~0.03 kg/L/h >2.5 kg/L/h
Data Synthesis & Insights
  • Yield and Purity Degradation in Batch: As the reaction is scaled from 10 g to 1 kg in batch, the yield drops from 82% to 74%, and purity decreases. This is a direct consequence of extended thermal exposure (24 hours) required to reach full conversion at scale, which promotes the degradation of the product and the formation of colored impurities[3].

  • Kinetic Acceleration in Flow: By utilizing continuous flow, we can safely pressurize the system and superheat the reaction to 150 °C. According to the Arrhenius equation, this temperature increase exponentially accelerates the reaction rate, reducing the required time from 24 hours to just 15 minutes[4].

  • Space-Time Yield (STY) Superiority: The flow process delivers an STY of >2.5 kg/L/h , representing an almost 100-fold increase in manufacturing efficiency compared to the pilot batch. The rapid heat dissipation of the tubular reactor prevents thermal degradation despite the higher temperature, resulting in a cleaner impurity profile (>98% purity)[5].

Conclusion

For the synthesis of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, continuous flow chemistry offers a definitively superior profile over traditional batch processing. By shifting from a macro-scale stirred tank to a micro-scale continuous regime, researchers can leverage superheating to drastically reduce reaction times while simultaneously improving yield, purity, and safety. Drug development professionals looking to scale this specific SNAr transformation should adopt continuous flow methodologies to ensure high reproducibility and optimal Space-Time Yields.

References

  • Jaman, Z., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science, 22(4), 184-196.[Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. Vapourtec Application Notes.[Link]

  • Liu, S., et al. (2016). Continuous flow synthesis of ZSM-5 zeolite on the order of seconds. Proceedings of the National Academy of Sciences (PNAS), 113(50), 14267-14271.[Link]

  • Kappe, C. O., et al. (2026). The Impact of Continuous Flow Technology and Collaboration between Academia and Industry. JACS Au.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

This guide provides a detailed protocol for the safe and compliant disposal of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. As a research chemical, its long-term toxicological and environmental properties may not b...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. As a research chemical, its long-term toxicological and environmental properties may not be fully characterized. Therefore, this document synthesizes information from analogous chemical structures, regulatory standards, and established laboratory safety principles to ensure a cautious and responsible approach to its waste management. Our primary objective is to empower researchers with the knowledge to handle this chemical waste safely, protecting both themselves and the environment.

Chemical Profile and Presumed Hazard Identification

Structural Analogs and Their Implications:

  • 4-Nitrophenol: This related compound is known to be harmful if swallowed, in contact with skin, or if inhaled.[3][4] It can cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life.[3] A key concern with nitrophenols is the potential for the formation of methemoglobin, which impairs the blood's ability to carry oxygen.[4]

  • N-(4-Nitrophenyl)piperidine: This precursor is classified as a skin, eye, and respiratory irritant.[5][6]

Based on these analogs, it is prudent to handle (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid as a hazardous substance with the potential for toxicity and irritation. Upon combustion, it is expected to release toxic fumes of nitrogen oxides (NOx).[2][5]

Assumed Hazard Summary Table:

Hazard CategoryPresumed Classification & Rationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin (based on 4-nitrophenol and general nitrophenyl toxicity).[3][4]
Skin/Eye Irritation Irritant (based on N-(4-Nitrophenyl)piperidine).[5][6]
Environmental Hazard Harmful to aquatic life (based on 4-nitrophenol).[3]
Reactivity Stable under normal conditions. Avoid strong oxidizing agents.[7] Decomposes at high temperatures to emit toxic fumes (NOx).[2]

Regulatory Framework: The RCRA Mandate

In the United States, the disposal of chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, tracking it from generation to final disposal.[8]

A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9] Given the toxic nature of related nitrophenyl compounds, it is almost certain that (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid waste must be managed as hazardous waste .[1][4]

Pre-Disposal Handling & Waste Segregation: The First Line of Defense

Proper disposal begins at the point of generation. The principle of waste segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.

Key Segregation Principles:

  • Do Not Mix: Never mix this waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves, or the pure compound) separately from liquid waste (e.g., solutions containing the compound).[10]

  • Avoid Incompatibles: Store this waste away from strong oxidizing agents.

  • Halogenated vs. Non-Halogenated: If dissolved in a solvent, collect it with other non-halogenated organic solvent waste.[10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe accumulation and disposal of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid waste.

Step 1: Select the Appropriate Waste Container

  • Rationale: The container must be chemically compatible with the waste and prevent leaks or vapor release.

  • Procedure:

    • Choose a container in good condition with a tightly sealing, threaded cap.[10] The original reagent bottle is often a suitable choice.[10]

    • For liquid waste, use a sturdy, chemically resistant plastic or glass bottle. Avoid using food or beverage containers.[10]

    • Ensure the container is compatible with acidic compounds and the nitrophenyl group. Borosilicate glass or high-density polyethylene (HDPE) are generally excellent choices.

    • If storing liquid waste, always place the container within a larger, chemically resistant secondary containment tub to contain any potential leaks.[11][12]

Step 2: Label the Waste Container Correctly

  • Rationale: Proper labeling is a critical regulatory requirement that ensures safe handling, storage, and disposal by communicating the container's contents and associated hazards.

  • Procedure:

    • Obtain a hazardous waste tag from your institution's EHS department.[10]

    • Affix the tag to the container before adding any waste.

    • Clearly write the full chemical name: "(s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid". Avoid abbreviations or chemical formulas.

    • List all constituents, including solvents, and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Fill in all other required information, such as the date of accumulation and the name of the principal investigator.

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Rationale: The SAA is a designated, safe location at or near the point of waste generation, designed to minimize the transport of hazardous materials within the lab.[9][13]

  • Procedure:

    • Designate an SAA in your laboratory, typically within a fume hood or a designated, ventilated cabinet.

    • Keep the waste container closed at all times, except when actively adding waste.[10][11] This is a crucial EPA requirement to prevent the release of hazardous vapors.

    • Do not overfill the container. Leave at least 10% of headspace at the top to allow for expansion.[10]

    • Store the container in its secondary containment, segregated from incompatible materials.[12]

Step 4: Arrange for Disposal

  • Rationale: Hazardous waste must be disposed of through a licensed and certified hazardous waste vendor coordinated by your institution. It is illegal to dispose of this chemical via the standard trash or sewer system.[3][11]

  • Procedure:

    • Once the waste container is full or you no longer need to add to it, seal it tightly.

    • Follow your institution's specific procedures to request a waste pickup from the EHS department.[11]

Emergency Procedures for Spills and Exposures

In Case of Skin Contact:

  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7]

  • Seek immediate medical attention.[14]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

  • Seek immediate medical attention.

In Case of a Spill:

  • Isolate the area: Alert others in the vicinity and restrict access.

  • Assess the spill: For small powder spills, if you are trained and have the proper PPE, you can proceed with cleanup. For large spills or any liquid spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Cleanup (for minor powder spills only):

    • Wear appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves.

    • Gently sweep up the solid material and place it into a designated hazardous waste container.[5][7] Avoid creating dust.[14]

    • Clean the spill area with a suitable solvent and collect all cleanup materials (e.g., wipes, absorbent pads) as hazardous waste.

Visual Workflow: Disposal Decision Pathway

The following diagram outlines the critical decision points and workflow for managing the waste of (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

G cluster_prep Preparation & Segregation cluster_accumulate Accumulation cluster_disposal Disposal start Waste Generated (s)-1-(4-Nitrophenyl) piperidine-3-carboxylic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Chemically Compatible Container labeling Affix & Complete Hazardous Waste Label container->labeling add_waste Add Waste to Labeled Container in Satellite Accumulation Area (SAA) labeling->add_waste ppe->container keep_closed Keep Container Tightly Closed (Except when adding waste) add_waste->keep_closed decision Container Full? keep_closed->decision decision->add_waste No seal Seal Container Securely decision->seal Yes request_pickup Request EHS Pickup for Final Disposal seal->request_pickup end Waste Removed by EHS request_pickup->end

Caption: Disposal workflow for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

References

  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety, The University of Chicago. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Chemical Waste Procedures. (2025, September 25). Division of Research Safety, University of Illinois. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). Environmental Health & Radiation Safety, University of Pennsylvania. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Hazard Summary: 4-Nitrophenol. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet for 4-Piperidinecarboxylic acid, 1-(4-nitrophenyl)-, ethyl ester. (2025, July 18). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet for 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec. Retrieved from [Link]

  • Safety Data Sheet for N-(4-Nitrophenyl)piperidine. (2017, July 27). Thermo Fisher Scientific. Retrieved from [Link]

  • Memo: Regulation of Nitroglycerine Under Revised Mixture and Derived-From Rules. (2003, March 18). U.S. Environmental Protection Agency. Retrieved from [https://rcrapublic.epa.gov/rcraonline/RCRAPubs.nsf/0/49A96E7265514210852576A40072551C/ file/14654.pdf](https://rcrapublic.epa.gov/rcraonline/RCRAPubs.nsf/0/49A96E7265514210852576A40072551C/ file/14654.pdf)
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • RCRA Information Brochure. (n.d.). Philadelphia Water Department. Retrieved from [Link]

  • RCRA Program. (n.d.). Environmental Health and Safety, Case Western Reserve University. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for handling (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. The following pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. The following protocols are based on the known hazards of structurally similar compounds, including aromatic nitro compounds and piperidine derivatives. A conservative approach is strongly recommended in the absence of a specific Safety Data Sheet (SDS) for the compound.

Immediate Safety Briefing: Core Hazards

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3][4][5][6][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3][4][5][6][7]

  • Toxicity: Aromatic nitro compounds can be toxic if swallowed, and harmful in contact with skin or if inhaled.[8]

Always handle this compound within a certified chemical fume hood.[9][10] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize exposure. The following table summarizes the recommended PPE for handling (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

Body PartRecommended ProtectionStandardRationale
Eyes/Face Chemical splash goggles and a face shieldANSI Z87.1 (US) or EN 166 (EU)To protect against splashes and airborne particles.[1][9][11]
Skin/Body Flame-resistant lab coat (e.g., Nomex®) and a chemical-resistant apron---To protect skin from spills and prevent clothing contamination.[9][12]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®)EN 374 (EU) or ASTM F739 (US)To prevent skin contact. Double-gloving is recommended as good practice.[8][9]
Respiratory NIOSH-approved N95 (or higher) respiratorNIOSH (US) or EN 149 (EU)To prevent inhalation of fine powders, especially when handling outside of a fume hood.[9][12]
Feet Closed-toe, chemical-resistant shoes---To protect feet from spills.[9][12]

Operational and Disposal Plans

Handling Procedures
  • Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.[12]

  • Weighing: If possible, use an analytical balance with a draft shield inside the fume hood. Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container to avoid creating dust.[12]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][13][14]

Emergency Procedures for Exposure

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][10][15]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3][10][15] Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][10] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[15] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.
Spill Management
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[1][11] Clean the area with a suitable solvent and then wash with soap and water.

  • Major Spills: Evacuate the area and prevent entry.[15] Wear appropriate PPE, including respiratory protection.[16] Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[10][11]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with the compound (e.g., used gloves, bench paper, weighing paper) should be collected in a designated, labeled hazardous waste container.[12]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.

    • Sharps Waste: Any contaminated sharps must be disposed of in a designated sharps container.[12]

  • Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][11]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE_Selection_Workflow PPE Selection for Handling (s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid cluster_ppe Required PPE Prep Handling closed containers in well-ventilated area EnhancedPPE Base PPE + Nitrile Gloves Prep->EnhancedPPE Weighing Weighing small quantities (<1g) in fume hood FullPPE Enhanced PPE + Face Shield + Chemical Apron + Double Gloves Weighing->FullPPE Solution Preparing solutions in fume hood Solution->FullPPE LargeScale Handling large quantities (>1g) or potential for aerosolization FullPlusResp Full PPE + N95 Respirator LargeScale->FullPlusResp

Caption: PPE selection workflow based on the handling procedure.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
  • Personal protective equipment for handling 2-Nitrophenol - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH.
  • SAFETY DATA SHEET - TCI EUROPE N.V.
  • Safety Data Sheet - BroadPharm.
  • MSDS - Combi-Blocks.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
  • Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3.
  • 4-Nitrophenol Safety Data Sheet.
  • 1-(4-Nitrophenyl)piperidine SDS, 6574-15-8 Safety Data Sheets - ECHEMI.
  • Safety Data Sheet - Angene Chemical.
  • 4 - • SAFETY DATA SHEET - MilliporeSigma.
  • AM-1627 - Safety Data Sheet - Combi-Blocks.
  • Safety Data Sheet - Angene Chemical.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Safety Data Sheet - Key Organics.
  • Safety Data Sheet - Cayman Chemical.

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